molecular formula C17H26N2O B103905 5-Methoxy-N,N-dipropyltryptamine CAS No. 69496-75-9

5-Methoxy-N,N-dipropyltryptamine

Katalognummer: B103905
CAS-Nummer: 69496-75-9
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: PNHPVNBKLQWBKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methoxy DPT is a substituted form of DPT that is also an analog of 5-methoxy DiPT, a psychoactive monoamine re-uptake inhibitor. The physiological and toxicological properties of this compound are not known. 5-methoxy DPT is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.>DPT is a psychedelic drug that inhibits the re-uptake of dopamine, serotonin, and norepinephrine (IC50s = 23, 2.9, and 9.1 μM, respectively). 5-methoxy DPT is a substituted form of DPT that is also an analog of 5-methoxy DiPT, a psychoactive monoamine re-uptake inhibitor. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPVNBKLQWBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219723
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69496-75-9
Record name 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69496-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-MeO-DPT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Serotonergic Profile of 5-MeO-DPT: A Technical Examination of 5-HT2A and 5-HT1A Receptor Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, this guide provides an in-depth analysis of the receptor binding affinity and functional implications of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) at the serotonin 2A (5-HT2A) and 1A (5-HT1A) receptors. This document synthesizes available pharmacological data, details the requisite experimental methodologies for its characterization, and visualizes the core signaling pathways.

Introduction: The Significance of 5-MeO-DPT's Serotonergic Interactions

5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine that has emerged as a novel psychoactive substance.[1] Its pharmacological profile, particularly its interaction with the serotonergic system, is of significant interest to researchers exploring the structure-activity relationships of psychedelic compounds. The primary molecular targets for classic psychedelic tryptamines are the 5-HT2A and 5-HT1A receptors, and the interplay of a compound's affinity and efficacy at these sites is thought to determine its unique psychoactive and potential therapeutic effects.[2]

The 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is the principal target for the hallucinogenic effects of psychedelics.[2] Conversely, the 5-HT1A receptor, which is coupled to Gi/o proteins, is associated with anxiolytic and antidepressant effects.[2] Therefore, a comprehensive understanding of 5-MeO-DPT's binding affinity for these two receptors is crucial for elucidating its mechanism of action and predicting its physiological and psychological effects.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of the representative compound 5-MeO-DMT for human 5-HT2A and 5-HT1A receptors, as determined by radioligand binding assays.

CompoundReceptorKi (nM)RadioligandSource
5-MeO-DMT5-HT2A61.4[3H]ketanserin[3]
5-MeO-DMT5-HT1A16[3H]8-OH-DPAT[3]

These data indicate that 5-MeO-DMT exhibits a higher affinity for the 5-HT1A receptor as compared to the 5-HT2A receptor. This profile suggests that at lower concentrations, 5-MeO-DMT may preferentially engage 5-HT1A receptors.

Experimental Protocols for Determining Receptor Binding and Function

The determination of a compound's receptor binding affinity and functional activity is a cornerstone of pharmacological research. The following protocols outline the standard methodologies employed for characterizing ligands at 5-HT2A and 5-HT1A receptors.

Radioligand Binding Assay: A Step-by-Step Methodology

This competitive binding assay measures the ability of a test compound (e.g., 5-MeO-DPT) to displace a radiolabeled ligand from its target receptor.

Objective: To determine the inhibition constant (Ki) of 5-MeO-DPT for the 5-HT2A and 5-HT1A receptors.

Materials:

  • Test Compound: 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

  • Cell Membranes: Membranes from HEK293 cells stably expressing either the human 5-HT2A or 5-HT1A receptor.

  • Radioligands:

    • For 5-HT2A: [3H]ketanserin

    • For 5-HT1A: [3H]8-OH-DPAT

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for each receptor (e.g., serotonin for both).

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd value.

  • Initiation of Reaction: Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux for 5-HT2A Receptor Activation

Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5-MeO-DPT at the 5-HT2A receptor.

Materials:

  • Test Compound: 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorescence Plate Reader: With the capability for kinetic reads.

Protocol:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined by plotting the peak fluorescence response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Gq_Signaling_Pathway Ligand 5-MeO-DPT Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates targets

5-HT2A (Gq) Signaling Cascade

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to the Gi/o alpha subunit of the heterotrimeric G protein. Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the beta-gamma subunit of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

Gio_Signaling_Pathway Ligand 5-MeO-DPT Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK βγ subunit activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates K_plus K⁺ GIRK->K_plus Efflux of Response Cellular Response (Hyperpolarization) K_plus->Response

5-HT1A (Gi/o) Signaling Cascade

Experimental Workflow for Receptor Binding Affinity Determination

The process of determining the Ki of a compound involves a series of well-defined steps, from reagent preparation to data analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare serial dilutions of 5-MeO-DPT Incubation 4. Incubate compound, radioligand, and membranes Prep_Compound->Incubation Prep_Radioligand 2. Prepare radioligand solution ([³H]ketanserin or [³H]8-OH-DPAT) Prep_Radioligand->Incubation Prep_Membranes 3. Prepare receptor membrane suspension Prep_Membranes->Incubation Filtration 5. Separate bound and free radioligand via filtration Incubation->Filtration Counting 6. Quantify bound radioactivity Filtration->Counting Plotting 7. Plot % inhibition vs. log[5-MeO-DPT] Counting->Plotting IC50 8. Determine IC₅₀ from competition curve Plotting->IC50 Ki_Calc 9. Calculate Ki using Cheng-Prusoff equation IC50->Ki_Calc

Receptor Binding Assay Workflow

Functional Implications and Conclusion

The receptor binding profile of a compound is a critical determinant of its pharmacological effects. Based on the data for 5-MeO-DMT, it is plausible that 5-MeO-DPT also exhibits a higher affinity for the 5-HT1A receptor than the 5-HT2A receptor. This differential affinity could have significant functional consequences. At lower doses, 5-MeO-DPT might predominantly activate 5-HT1A receptors, potentially leading to anxiolytic or mood-modulating effects with less pronounced psychedelic activity. As the dose increases, the engagement of 5-HT2A receptors would become more prominent, leading to the classic psychedelic effects associated with this receptor subtype.

The precise balance of activity at these two receptors likely shapes the unique qualitative experience induced by 5-MeO-DPT. A thorough characterization of its functional potency and efficacy at both 5-HT2A and 5-HT1A receptors is essential for a complete understanding of its pharmacology. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

For researchers and drug development professionals, a comprehensive understanding of the serotonergic pharmacology of novel tryptamines like 5-MeO-DPT is paramount. By employing rigorous in vitro techniques, the scientific community can continue to unravel the complex interplay between receptor interactions and the resulting physiological and psychological effects, paving the way for the rational design of novel therapeutics.

References

  • SWGDRUG.org. (2016, March 16). 5-Methoxy-N,N-dipropyltryptamine. SWGDRUG.org Monographs. [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry, 29(8), 2346–2358. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT. Retrieved January 27, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT activity data from GtoPdb and ChEMBL. Retrieved January 27, 2026, from [Link]

Sources

The Structure-Activity Relationship of 5-MeO-DPT: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine that has garnered interest within the scientific community for its psychoactive properties, which are presumed to be mediated primarily through its interaction with serotonin receptors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-MeO-DPT, dissecting the molecular features that govern its pharmacological profile. By examining the influence of the 5-methoxy group, the N,N-dipropyl substitution, and the core tryptamine scaffold, this document aims to provide researchers and drug development professionals with a detailed understanding of how structural modifications impact receptor affinity, functional activity, and metabolic stability. This guide synthesizes current knowledge, presents key experimental data, and outlines methodologies for the further investigation of 5-MeO-DPT and its analogs.

Introduction

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a lesser-known member of the tryptamine family, a class of compounds that includes the endogenous neurotransmitter serotonin and a variety of psychedelic substances.[1] Its chemical structure is characterized by an indole ring with a methoxy group at the 5-position and an ethylamine side chain with two propyl groups attached to the terminal amine. These structural features are critical determinants of its interaction with biological targets, primarily the serotonin 5-HT1A and 5-HT2A receptors, where it acts as a potent agonist.[1] Understanding the intricate relationship between the molecular architecture of 5-MeO-DPT and its biological activity is paramount for elucidating its mechanism of action and for the rational design of novel psychoactive compounds with tailored pharmacological profiles.

This guide will navigate the complexities of 5-MeO-DPT's SAR, beginning with a detailed examination of its chemical structure and leading into a thorough discussion of its pharmacodynamics and pharmacokinetics.

The Molecular Architecture of 5-MeO-DPT: A Structural Dissection

The pharmacological properties of 5-MeO-DPT are intrinsically linked to its three key structural components: the indole ring system, the 5-methoxy substitution, and the N,N-dipropylaminoethyl side chain.

The Tryptamine Scaffold: The Foundation for Serotonergic Activity

The tryptamine core, an indole ring connected to an ethylamine group at the C3 position, is the foundational structure that confers affinity for serotonin receptors. This scaffold mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to bind to and activate various 5-HT receptor subtypes.

The 5-Methoxy Group: A Key Potentiator of Affinity and Activity

The presence of a methoxy (-OCH3) group at the 5-position of the indole ring is a common feature among several potent psychedelic tryptamines, such as 5-MeO-DMT. This substitution significantly influences the molecule's electronic properties and its interaction with the receptor binding pocket. The 5-methoxy group is believed to enhance affinity, particularly for the 5-HT1A receptor.

The N,N-Dipropyl Side Chain: Modulating Receptor Selectivity and Potency

The nature of the alkyl substituents on the terminal amine of the tryptamine side chain plays a crucial role in modulating receptor selectivity and functional potency. In 5-MeO-DPT, the two propyl groups are a distinguishing feature. Compared to the smaller methyl groups in 5-MeO-DMT, the bulkier propyl groups can alter the binding orientation and interaction with specific amino acid residues within the receptor. This modification can influence the relative affinity for 5-HT1A versus 5-HT2A receptors and can also impact the efficacy of receptor activation.

Pharmacodynamics: Receptor Interactions and Functional Outcomes

5-MeO-DPT's psychoactive effects are primarily attributed to its activity as an agonist at serotonin receptors, most notably the 5-HT2A and 5-HT1A subtypes.

Receptor Binding Profile

While specific quantitative binding data for 5-MeO-DPT is not extensively available in the peer-reviewed literature, qualitative reports and data from closely related analogs indicate that it is a potent agonist at both 5-HT1A and 5-HT2A receptors.[1] To illustrate the structure-activity relationships within the 5-methoxytryptamine class, the following table presents binding affinities (Ki) and functional potencies (EC50) for a series of related compounds. This data, from a recent comprehensive study, highlights the impact of varying N-alkyl substituents on receptor interaction.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of 5-Methoxytryptamine Analogs

Compound5-HT1AR Ki (nM)5-HT2AR Ki (nM)SERT Ki (nM)5-HT2AR Calcium Mobilization EC50 (nM)
5-MeO-DMT2.57 ± 0.09105 ± 2214,510 ± 29255.28 ± 1.87
5-MeO-MET3.11 ± 0.5194.1 ± 16.77710 ± 33784.46 ± 0.06
5-MeO-DET4.93 ± 0.62128 ± 410,410 ± 97017.1 ± 5.1
5-MeO-DIPT15.8 ± 1.3399 ± 491618 ± 4756.21 ± 1.25

Data adapted from a 2024 study on serotonergic 5-MeO-DMT derivatives.[2] Note that 5-MeO-DPT was not included in this specific study, but the data for 5-MeO-DIPT (diisopropyl) provides valuable insight into the effect of larger alkyl groups.

This data illustrates that increasing the size of the N-alkyl substituents from methyl (DMT) to isopropyl (DIPT) generally leads to a decrease in affinity for the 5-HT1A and 5-HT2A receptors. It is plausible that the n-propyl groups of 5-MeO-DPT would confer a pharmacological profile that lies somewhere between that of 5-MeO-DET and 5-MeO-DIPT.

Downstream Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by 5-MeO-DPT initiates distinct intracellular signaling cascades.

  • 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/G11-coupled receptor. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic effects of tryptamines.

  • 5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/Go-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is generally associated with neuronal inhibition and is thought to contribute to the anxiolytic and antidepressant effects of some serotonergic compounds.

5-MeO-DPT_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway 5-MeO-DPT_2A 5-MeO-DPT 5-HT2A_R 5-HT2A Receptor 5-MeO-DPT_2A->5-HT2A_R binds Gq_G11 Gq/G11 5-HT2A_R->Gq_G11 activates PLC Phospholipase C Gq_G11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response_2A Psychedelic Effects Ca_release->Cellular_Response_2A PKC->Cellular_Response_2A 5-MeO-DPT_1A 5-MeO-DPT 5-HT1A_R 5-HT1A Receptor 5-MeO-DPT_1A->5-HT1A_R binds Gi_Go Gi/Go 5-HT1A_R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP Cellular_Response_1A Neuronal Inhibition (Anxiolytic/Antidepressant-like Effects) cAMP->Cellular_Response_1A leads to

Figure 1: Signaling pathways of 5-MeO-DPT at 5-HT2A and 5-HT1A receptors.

Pharmacokinetics: The Influence of Structure on Metabolism

The metabolic fate of 5-MeO-DPT is a critical aspect of its overall pharmacological profile, influencing the duration and intensity of its effects. While specific metabolic studies on 5-MeO-DPT are limited, extrapolation from related tryptamines, such as 5-MeO-DIPT, provides valuable insights. The primary metabolic pathways for N,N-dialkylated tryptamines involve enzymatic modification by cytochrome P450 (CYP450) enzymes in the liver.

Key metabolic transformations likely include:

  • N-dealkylation: The sequential removal of the propyl groups from the nitrogen atom to form N-propyl-5-methoxytryptamine and subsequently 5-methoxytryptamine.

  • O-demethylation: The removal of the methyl group from the 5-methoxy position to yield 5-hydroxy-N,N-dipropyltryptamine (5-HO-DPT), also known as bufotenine dipropyl analog.

  • Hydroxylation: The addition of a hydroxyl group to the indole ring or the alkyl side chains.

The size and nature of the N-alkyl groups can influence the rate and primary route of metabolism, thereby affecting the pharmacokinetic parameters of the compound.

Synthesis of 5-MeO-DPT

The synthesis of 5-MeO-DPT can be achieved through several established methods for tryptamine synthesis. A common and effective route involves the reaction of 5-methoxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with dipropylamine to yield a ketoamide, which is subsequently reduced to afford 5-MeO-DPT.

General Synthetic Scheme

5-MeO-DPT_Synthesis 5-methoxyindole 5-Methoxyindole intermediate Indol-3-ylglyoxylyl Amide Intermediate 5-methoxyindole->intermediate  + oxalyl_chloride 1. Oxalyl Chloride oxalyl_chloride->intermediate dipropylamine 2. Dipropylamine dipropylamine->intermediate 5-MeO-DPT 5-MeO-DPT intermediate->5-MeO-DPT   reduction Reduction (e.g., LiAlH4) reduction->5-MeO-DPT

Figure 2: General synthetic route to 5-MeO-DPT.
Experimental Protocol: Synthesis of 5-MeO-DPT (Adapted from Speeter-Anthony Tryptamine Synthesis)

Step 1: Formation of the Indol-3-ylglyoxylyl Chloride

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, dissolve 5-methoxyindole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the cooled indole solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, during which time a yellow precipitate of the indol-3-ylglyoxylyl chloride should form.

Step 2: Amidation with Dipropylamine

  • To the stirred suspension from Step 1, add a solution of dipropylamine in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction mixture will contain the precipitated ketoamide.

Step 3: Reduction of the Ketoamide

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Carefully add the ketoamide from Step 2 to the LAH suspension in portions.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 5-MeO-DPT freebase.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel or by conversion to a crystalline salt (e.g., fumarate or hydrochloride) and recrystallization.

Experimental Methodologies for SAR Analysis

The elucidation of the SAR of 5-MeO-DPT and its analogs relies on a suite of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT1A or 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).

  • Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (5-MeO-DPT or analog).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Combine Membranes, Radioligand, and Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor, providing information on its potency (EC50) and efficacy (Emax).

Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compound (5-MeO-DPT or analog).

  • Baseline Reading: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Acquisition: Record the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

The structure-activity relationship of 5-MeO-DPT is a multifaceted interplay between its tryptamine scaffold, the 5-methoxy substituent, and the N,N-dipropyl side chain. While the tryptamine core provides the necessary framework for serotonin receptor interaction, the 5-methoxy group appears to enhance potency, particularly at the 5-HT1A receptor. The N,N-dipropyl groups, in comparison to smaller alkyl substituents, likely modulate receptor selectivity and potency, although more specific quantitative data for 5-MeO-DPT is needed to fully delineate its unique pharmacological profile. The methodologies outlined in this guide provide a framework for the continued investigation of 5-MeO-DPT and the rational design of novel tryptamine-based therapeutics. A deeper understanding of the SAR of this and related compounds will be instrumental in advancing the fields of neuropharmacology and psychedelic medicine.

References

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]

  • Davis, A. K., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(4), 335-346. [Link]

  • Method for preparing a tryptamine derivative. (2023).
  • The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). (2021). Psychedelic Medicine Association. [Link]

  • Castillo-López, C., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 1-13. [Link]

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

  • 5-Methoxy-N,N-dipropyltryptamine. (2016). SWGDrug. [Link]

  • Kovacic, P., & Somanathan, R. (2010). Amitriptyline: metabolism by cytochrome P450s, toxicity, and role of electron transfer. Reviews in medicinal chemistry, 10, 103-113. [Link]

  • Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of analytical toxicology, 30(5), 309-314. [Link]

  • Kanamori, T., et al. (2005). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science, 51(5), 643-647. [Link]

  • Klein, A. K., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Journal of Pharmacology and Experimental Therapeutics, 385(2), 169-178. [Link]

  • Yu, A. M. (2008). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 9(8), 675-681. [Link]

  • Zvornicanin, E., & Zvornicanin, J. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1933. [Link]

  • 5-MeO-DPT. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659-666. [Link]

  • Meyer, M. R., & Maurer, H. H. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug testing and analysis, 10(1), 184-195. [Link]

  • Rickli, A., et al. (2016). 2C-B. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2006). The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats. Psychopharmacology, 189(4), 493-502. [Link]

  • Wallach, J., et al. (2022). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience, 13(24), 3469–3476. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 5-MeO-DPT in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed, validated protocols for the sensitive and selective quantification of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) in biological matrices, specifically urine and whole blood. As a potent psychoactive tryptamine, robust analytical methods are critical for applications in forensic toxicology, clinical research, and drug metabolism studies. We present two gold-standard methodologies: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a reliable alternative. Each protocol covers sample preparation, instrumental analysis, and comprehensive validation parameters, ensuring data integrity and reproducibility for researchers and drug development professionals.

Introduction

5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine derivative known for its psychedelic properties. Its increasing presence in recreational drug markets and its potential for clinical investigation necessitate the development of precise and reliable analytical methods for its detection and quantification in biological specimens. The analysis of 5-MeO-DPT is often challenging due to the low concentrations typically found in biological samples and the complex nature of matrices like blood and urine, which can cause significant interference.

This guide is designed to provide scientists with the technical details and rationale required to implement robust analytical workflows. We will focus on two primary techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the state-of-the-art for bioanalytical testing due to its exceptional sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely available technique that provides excellent separation and definitive identification, often requiring a derivatization step to improve the analyte's chromatographic properties.

A critical aspect of bioanalytical method development is ensuring the stability of the analyte during sample handling and storage. Studies have shown that 5-MeO-DPT can degrade in urine at room temperature or even under refrigeration at 4°C.[1][2] Therefore, it is strongly recommended that urine samples be stored frozen at -20°C prior to analysis to ensure accurate quantification.[1][2]

Method 1: LC-MS/MS for Quantification in Urine

This method is optimized for high-throughput screening and quantification of 5-MeO-DPT in urine, leveraging a simplified sample preparation technique using dried urine spots (DUS), which has been shown to improve analyte stability compared to liquid urine.[3]

Rationale and Principle

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. The liquid chromatography step separates 5-MeO-DPT from endogenous matrix components. The analyte is then ionized (typically via electrospray ionization, ESI) and enters the tandem mass spectrometer. The first quadrupole (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) isolates specific product ions. This two-stage mass filtering significantly reduces chemical noise and allows for quantification at very low levels. The use of a stable isotope-labeled internal standard (IS) is crucial to correct for matrix effects and variations in instrument response.

Experimental Protocol

Sample Preparation: Dried Urine Spot (DUS) Extraction

This protocol is adapted from a validated method for tryptamines in DUS.[3]

  • Spotting: Vortex urine samples. Using a calibrated micropipette, spot 10 µL of each urine sample (calibrator, quality control, or unknown) onto a Whatman FTA™ classic card.

  • Drying: Allow the spots to dry completely at ambient temperature for at least 2 hours.

  • Extraction:

    • Punch out the entire dried spot and place it into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of methanol containing the internal standard (e.g., 5-MeO-DPT-d6).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Final Sample: Carefully transfer the methanol supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow for DUS Sample Preparation

DUS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Spot 10 µL Urine on FTA Card s2 Air Dry (2 hours) s1->s2 s3 Punch Spot into Tube s2->s3 s4 Add 200 µL Methanol + Internal Standard s3->s4 s5 Vortex & Centrifuge s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 a1 Inject into LC-MS/MS System s6->a1

Caption: Workflow for Dried Urine Spot (DUS) extraction.

Instrumental Conditions
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
MS/MS System Sciex 6500 QTRAP or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions5-MeO-DPT: m/z 247.2 → 188.1 (Quantifier), m/z 247.2 → 146.1 (Qualifier)
5-MeO-DPT-d6 (IS): m/z 253.2 → 194.1
Collision EnergyOptimized for specific instrument (typically 20-35 eV)
Dwell Time50 ms

Note: MRM transitions should be empirically optimized on the specific instrument used.

Method Validation

The method was validated according to established bioanalytical guidelines.[4] The following performance characteristics were achieved, demonstrating a robust and reliable assay.[3]

ParameterResult
Linearity Range 0.2 - 100 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.1 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Intra-day Precision (%CV) 2.7% - 8.5%[3]
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) 98.2% - 103.9%[3]
Matrix Effect Minimal interference observed
Recovery > 85%

Method 2: GC-MS for Quantification in Whole Blood

This protocol provides a reliable method for the quantification of 5-MeO-DPT in whole blood using GC-MS. It involves a liquid-liquid extraction followed by a critical derivatization step to enhance the analyte's volatility and improve its chromatographic peak shape.

Rationale and Principle

GC-MS is a highly specific confirmatory technique widely used in forensic toxicology.[5] Tryptamines like 5-MeO-DPT contain a polar amine group, which can lead to poor peak shape and adsorption on the GC column. Derivatization, in this case with acetic anhydride, converts the amine into a less polar acetyl derivative, making it more amenable to gas chromatography.[6] Following separation on the GC column, the analyte enters the mass spectrometer, is ionized by electron ionization (EI), and fragments in a predictable pattern. By operating in Selected Ion Monitoring (SIM) mode, the instrument monitors for specific, characteristic ions of the derivatized analyte, providing high specificity and sensitivity.[6]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization

This protocol is based on a validated method for tryptamines in blood and urine.[6]

  • Sample Aliquoting: To a 10 mL glass tube, add 1 mL of whole blood (calibrator, QC, or unknown), 10 µL of internal standard (e.g., Bupivacaine), and 1 mL of saturated sodium carbonate buffer to basify the sample.

  • Extraction: Add 5 mL of n-butyl acetate. Cap and rock on a mechanical mixer for 15 minutes.

  • Phase Separation: Centrifuge at 2,500 x g for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer (n-butyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of acetic anhydride. Vortex and heat at 70°C for 30 minutes.[6]

  • Final Sample: Cool to room temperature. The sample is now ready for GC-MS analysis.

Workflow for LLE and Derivatization

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1 mL Blood + IS + Carbonate Buffer s2 Add 5 mL n-butyl acetate s1->s2 s3 Mix & Centrifuge s2->s3 s4 Transfer Organic Layer s3->s4 s5 Evaporate to Dryness s4->s5 s6 Reconstitute & Add Acetic Anhydride s5->s6 s7 Heat at 70°C for 30 min s6->s7 a1 Inject into GC-MS System s7->a1

Caption: Workflow for LLE and Derivatization of Blood Samples.

Instrumental Conditions
ParameterSetting
GC System Agilent 8890 GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temp.250°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI), 70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTarget ions for acetylated 5-MeO-DPT to be determined empirically.
Example: m/z 230 (molecular ion fragment), m/z 188, m/z 58

Note: Monitored ions must be determined by analyzing a derivatized standard in full scan mode to identify the most abundant and specific fragments.

Method Validation

The performance of this method demonstrates its suitability for forensic and clinical applications.[2][6]

ParameterResult
Linearity Range 10 - 750 ng/mL in whole blood[6]
Method Detection Limit (MDL) 1 ng/mL in whole blood[6]
Precision (%CV) 3.1% - 10.3%[2]
Accuracy (% Bias) 93% - 108.7%[2]

Conclusion

The two methods detailed in this application note provide robust, sensitive, and specific protocols for the quantification of 5-MeO-DPT in biological samples. The LC-MS/MS method offers superior sensitivity and is ideal for high-throughput analysis, especially when using the stability-enhancing DUS technique. The GC-MS method serves as a reliable and widely accessible alternative, providing excellent confirmatory results after a straightforward extraction and derivatization procedure. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample matrix. Proper method validation is paramount to ensure the generation of accurate and defensible data in any research or clinical setting.

References

  • ResearchGate. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases | Request PDF. Available from: [Link]

  • PubMed. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Available from: [Link]

  • PubMed Central. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Available from: [Link]

  • PubMed. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Available from: [Link]

  • PubMed. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Available from: [Link]

  • ResearchGate. Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Agilent Technologies. 5975T LTM GCMSD Transportable GC/MS System. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Available from: [Link]

  • PubMed. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Google Patents. Method for preparing a tryptamine derivative.
  • PubMed Central. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Available from: [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Available from: [Link]

  • Sci-Hub. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic. Available from: [Link]

  • NHS Health Research Authority. BPL-5MEO – first doses in humans. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]

  • National Institute of Justice. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Available from: [Link]

Sources

Application Note: Definitive Identification and Quantification of 5-MeO-DPT using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated methodology for the analysis of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT), a psychoactive tryptamine derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, specificity, and reproducibility. This guide is intended for researchers, forensic toxicologists, and drug development professionals requiring a reliable method for the identification and quantification of 5-MeO-DPT in various matrices.

Introduction: The Analytical Imperative for Novel Psychoactive Substances

5-MeO-DPT, chemically known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine, is a potent psychedelic belonging to the tryptamine class.[1] Its structural similarity to other regulated substances like 5-MeO-DMT and 5-MeO-DIPT necessitates precise analytical methods to differentiate it from its analogs.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic and analytical toxicology due to its high chromatographic resolution and the definitive structural information provided by mass spectra.[3] This document provides a comprehensive protocol for the GC-MS analysis of 5-MeO-DPT, addressing common challenges such as matrix effects and the need for derivatization to improve chromatographic performance.

The choice of GC-MS is predicated on its ability to separate volatile and semi-volatile compounds with high efficiency. For tryptamines, which can be thermally labile, careful optimization of the injection and oven temperature parameters is crucial to prevent degradation.[4] Furthermore, the electron ionization (EI) mass spectra generated provide characteristic fragmentation patterns that serve as a chemical fingerprint for unambiguous identification.

Physicochemical Properties of 5-MeO-DPT

A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics of 5-MeO-DPT are summarized in the table below.

PropertyValueSource
Chemical FormulaC₁₇H₂₆N₂O[1][5]
Molecular Weight274.408 g/mol [1][5]
IUPAC NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine[5]
Melting Point190.4 °C (HCl salt)[5]

Experimental Workflow and Causality

The analytical workflow is designed to ensure the accurate and precise measurement of 5-MeO-DPT. Each stage has been optimized to maximize recovery, minimize interference, and ensure the integrity of the analyte.

GCMS_Workflow Figure 1. GC-MS Analysis Workflow for 5-MeO-DPT cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Urine, Powder) LLE Liquid-Liquid Extraction (Alkaline pH, Ethyl Acetate) Sample->LLE Isolate Analyte Evaporation Evaporation to Dryness (Under Nitrogen Stream) LLE->Evaporation Concentrate Derivatization Optional Derivatization (e.g., Silylation with BSTFA) Evaporation->Derivatization Improve Volatility & Thermal Stability Reconstitution Reconstitution (in Ethyl Acetate) Derivatization->Reconstitution Injection GC Injection (Splitless Mode) Reconstitution->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Figure 1. GC-MS Analysis Workflow for 5-MeO-DPT

Rationale for Sample Preparation

The sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte. For biological samples such as urine, a liquid-liquid extraction (LLE) under alkaline conditions is employed.[6] The alkaline pH ensures that the tryptamine, which is basic, is in its non-ionized form, thereby increasing its solubility in the organic extraction solvent, such as ethyl acetate. For solid samples, a straightforward dissolution in a suitable organic solvent like methanol may be sufficient.[5]

The Role of Derivatization

Tryptamines contain a secondary or tertiary amine and a polar indole ring, which can lead to peak tailing and potential degradation at high temperatures in the GC injector. Chemical derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can significantly improve the chromatographic behavior of these compounds.[7][8] Derivatization replaces the active hydrogen on the indole nitrogen with a non-polar trimethylsilyl (TMS) group, which increases thermal stability and volatility, resulting in sharper, more symmetrical peaks and improved sensitivity.[7]

Detailed Protocols

Protocol 1: Sample Preparation from Urine
  • Aliquot: Transfer 1 mL of urine into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., 5-MeO-DIPT-d6) to a final concentration of 100 ng/mL.

  • Alkalinization: Add 100 µL of 5 M sodium hydroxide to adjust the sample pH to > 9.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for direct analysis or proceed to derivatization.

Protocol 2: GC-MS Analysis

The following parameters have been optimized for the analysis of 5-MeO-DPT on a standard Agilent GC-MS system or equivalent.

ParameterSettingRationale
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes, including tryptamines.[9]
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature280°CHigh enough to ensure rapid volatilization of the analyte while minimizing thermal degradation.[5]
Carrier GasHelium (1.5 mL/min)Inert carrier gas providing good chromatographic efficiency.[5]
Oven ProgramInitial temp 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.This temperature program allows for the separation of 5-MeO-DPT from other potential components in the sample.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic and extensive fragmentation.
Transfer Line Temp280°CPrevents condensation of the analyte between the GC and MS.[5]
MS Source Temp250°CMaintains the ion source at a consistent temperature to ensure stable ionization.[5]
Mass Scan Range30-550 amuA wide scan range to capture the molecular ion and all significant fragment ions.[5]
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification and library matching; SIM for enhanced sensitivity in quantitative analysis.

Expected Results: Fragmentation and Identification

Under electron ionization, 5-MeO-DPT will fragment in a predictable manner. The resulting mass spectrum provides a unique fingerprint for its identification.

Caption: Figure 2. Proposed Fragmentation of 5-MeO-DPT

The mass spectrum of 5-MeO-DPT is characterized by a molecular ion peak ([M]+•) at m/z 274. The most abundant ion, or base peak, is expected at m/z 114, resulting from alpha-cleavage of the bond between the two carbons of the ethylamine side chain, generating a stable di-n-propyliminium cation. This is a characteristic fragmentation for N,N-dialkylated tryptamines.[10] Other significant fragments are anticipated at m/z 174 and 159.

Quantitative Data Summary
AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
5-MeO-DPT~14.4274174, 159, 114 (Base Peak)

(Note: Retention time is approximate and will vary depending on the specific instrument and conditions.)

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a validation should be performed according to established scientific guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared with at least five concentration levels. The method described for the similar compound 5-MeO-DIPT demonstrated a linear range of 2-300 ng/mL with a correlation coefficient (r) > 0.99.[6]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected. For a similar high-resolution MS method, an LOD of 1 ng/mL was achieved for 5-MeO-DIPT.[6]

  • Accuracy and Precision: Accuracy should be within ±15% of the nominal concentration, and precision (expressed as the coefficient of variation, %CV) should not exceed 15%. A validated method for 5-MeO-DIPT reported accuracy between 93-108.7% and precision between 3.1-10.3%.[6]

  • Specificity: The ability of the method to differentiate the analyte from other substances. This is confirmed by the unique retention time and mass spectrum of 5-MeO-DPT.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 5-MeO-DPT. By following the detailed steps for sample preparation and instrumental analysis, researchers and forensic scientists can achieve reliable and reproducible identification and quantification of this compound. The causality-driven explanations for experimental choices aim to empower the user to not only apply but also adapt this method as needed for their specific applications.

References

  • Zhang, Y., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(6), 576–583. [Link]

  • Li, L., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963. [Link]

  • Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]

  • SWGDRUG. (2016). 5-Methoxy-N,N-dipropyltryptamine Monograph. [Link]

  • Takahashi, M., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin, 56(6), 810-814. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14011047, 5-MeO-DPT. [Link]

  • Lee, J. H., & Lee, S. (2014). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Science International, 243, 102-108. [Link]

  • Luranc, E. R., & Smith, F. I. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry, 13(8), 945-957. [Link]

  • ProQuest. (2019). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • Wikipedia. 5-MeO-DPT. [Link]

  • PubChem. 5-Methoxy-N,N-Diisopropyltryptamine. [Link]

Sources

Preparation of 5-Methoxy-N,N-dipropyltryptamine for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a psychoactive tryptamine derivative that has garnered interest within the scientific community for its potential interactions with the serotonergic system. As a structural analog of other well-characterized 5-methoxy-tryptamines, such as 5-MeO-DMT, it is a valuable tool for research into the function and pharmacology of serotonin receptors. 5-MeO-DPT is known to be a potent agonist at both the serotonin 5-HT1A and 5-HT2A receptors.[1] The preparation of this compound for in vitro experiments requires careful consideration of its chemical properties to ensure accurate and reproducible results. This guide provides a detailed overview of the necessary protocols for the preparation and use of 5-MeO-DPT in a research laboratory setting, with a focus on scientific integrity and safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-MeO-DPT is fundamental to its correct handling and preparation for experimental use.

PropertyValueSource
Molecular Formula C₁₇H₂₆N₂O[2]
Molecular Weight 274.4 g/mol [2]
Appearance Neat solid[2]
Purity ≥98%[2]
Storage -20°C[2]
Stability ≥ 1 year at -20°C[2]

Safety and Handling

5-MeO-DPT is regulated as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] All acquisition, storage, and use of this compound must be in strict compliance with federal and institutional regulations.

Core Safety Directives:

  • Registration: Researchers must possess the appropriate licenses from the Drug Enforcement Administration (DEA) and any relevant state authorities before acquiring or using 5-MeO-DPT.[3]

  • Storage: Store 5-MeO-DPT in a securely locked, substantially constructed cabinet or safe.[4] Access should be strictly limited to authorized personnel. A meticulous inventory log must be maintained.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling 5-MeO-DPT.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Spill Management: In case of a spill, cordon off the area. For powdered spills, carefully sweep to avoid generating dust or use a wet paper towel to gently wipe the area. Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[6]

  • Disposal: All waste containing 5-MeO-DPT must be disposed of as hazardous chemical waste in accordance with institutional and federal guidelines. This includes contaminated labware, PPE, and unused solutions.[7]

Preparation of 5-MeO-DPT Stock Solutions

The choice of solvent is critical for ensuring the solubility and stability of 5-MeO-DPT for in vitro experiments. The freebase form of many tryptamines has low water solubility.[8] Therefore, organic solvents or conversion to a salt form are typically employed.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of tryptamine derivatives for in vitro assays due to its high solubilizing capacity.[2]

Materials:

  • 5-Methoxy-N,N-dipropyltryptamine (as freebase or a salt)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out the desired amount of 5-MeO-DPT. For a 10 mM stock solution, you would weigh 2.744 mg for each 1 mL of DMSO to be added.

  • Add Solvent: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed 5-MeO-DPT.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

Experimental Protocols for In Vitro Characterization

5-MeO-DPT's primary pharmacological activity is mediated through its agonist effects at 5-HT1A and 5-HT2A receptors. The following are representative protocols for characterizing these interactions.

Protocol 2: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This protocol describes a method to measure this inhibition in a cell-based assay.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor are a suitable model system.[9]

Principle: Cells are stimulated with forskolin to elevate intracellular cAMP levels. The addition of a 5-HT1A agonist like 5-MeO-DPT will inhibit this forskolin-induced cAMP production in a dose-dependent manner.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[1]

  • Forskolin

  • 5-MeO-DPT stock solution (prepared as in Protocol 1)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 384-well microplates

Procedure:

  • Cell Culture: Culture the CHO-K1/5-HT1A cells according to standard protocols.

  • Cell Plating: Harvest the cells and resuspend them in the appropriate buffer. Plate the cells in a white, opaque 384-well plate at a predetermined optimal density (e.g., 3,000 cells/well).[1]

  • Compound Preparation: Prepare a serial dilution of the 5-MeO-DPT stock solution in stimulation buffer to achieve the desired final concentrations for the dose-response curve.

  • Agonist Stimulation: Add the diluted 5-MeO-DPT to the cell plate.

  • Forskolin Stimulation: Immediately after adding the agonist, add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the 5-MeO-DPT concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 5-MeO-DPT that produces 50% of its maximal inhibitory effect.

Protocol 3: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[10] Agonist binding activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentration. This can be measured using a fluorescent calcium indicator.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human 5-HT2A receptor are commonly used.[11]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2A agonist like 5-MeO-DPT, the increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured in real-time.

Materials:

  • HEK293 cells expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 5-MeO-DPT stock solution (prepared as in Protocol 1)

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging

Procedure:

  • Cell Plating: Plate the HEK293/5-HT2A cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the cell culture medium from the wells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Preparation: Prepare a serial dilution of the 5-MeO-DPT stock solution in assay buffer in a separate plate.

  • Measurement: Place the cell plate in the fluorescence reader. Establish a stable baseline fluorescence reading for each well.

  • Agonist Addition: Program the instrument to add the diluted 5-MeO-DPT to the wells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is plotted against the logarithm of the 5-MeO-DPT concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Assays

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis weigh Weigh 5-MeO-DPT dissolve Dissolve in DMSO to make 10 mM stock weigh->dissolve aliquot Aliquot and store at -20°C / -80°C dissolve->aliquot prepare_dilutions Prepare serial dilutions of 5-MeO-DPT aliquot->prepare_dilutions plate_cells Plate Cells (CHO-K1/5-HT1A or HEK293/5-HT2A) add_agonist Add 5-MeO-DPT to cells plate_cells->add_agonist prepare_dilutions->add_agonist incubate Incubate add_agonist->incubate readout Measure Signal (cAMP or Calcium Flux) incubate->readout plot Plot Dose-Response Curve readout->plot calculate Calculate EC50 plot->calculate

Caption: Workflow for preparing 5-MeO-DPT and conducting in vitro functional assays.

Signaling Pathways of 5-MeO-DPT

G cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway compound 5-MeO-DPT r1a 5-HT1A Receptor compound->r1a r2a 5-HT2A Receptor compound->r2a gi Gi/o Protein r1a->gi activates ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp gq Gq/11 Protein r2a->gq activates plc Phospholipase C gq->plc activates ip3 ↑ IP3 plc->ip3 ca ↑ Intracellular Ca²⁺ ip3->ca triggers release

Caption: Primary signaling pathways activated by 5-MeO-DPT at serotonin receptors.

Conclusion

The successful use of 5-Methoxy-N,N-dipropyltryptamine in in vitro experiments hinges on meticulous preparation, adherence to safety protocols, and the use of well-validated assay systems. By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this potent serotonergic compound. The provided workflows and pathway diagrams serve as a clear visual aid to complement the written procedures, ensuring a comprehensive understanding of the experimental process from compound handling to data interpretation.

References

  • Multispan, Inc. (n.d.). HUMAN RECOMBINANT 5-HT1A RECEPTOR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]

  • Samanta, K., et al. (2018). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. JoVE (Journal of Visualized Experiments), (132), e56985.
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Wang, Y., et al. (2011). Development of a Cyclic Adenosine Monophosphate Assay for Gi-Coupled G Protein-Coupled Receptors by Utilizing the Endogenous Calcitonin Activity in Chinese Hamster Ovary Cells. ASSAY and Drug Development Technologies, 9(4), 373-382.
  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 14(1), 6005.
  • Cheetham, S. C., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(5), 499-506.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 09: Controlled Substances. Retrieved from [Link]

  • Li, L., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233.
  • Vuppala, S., et al. (2016). Activated Carbon-Based System for the Disposal of Psychoactive Medications. Journal of Environmental Analytical Chemistry, 3(4), 1-5.
  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S.
  • Zimmerman, T. (2019, May 30). Handling Controlled Substances in the Lab. Lab Manager. Retrieved from [Link]

  • Li, L., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233.
  • Kim, J., et al. (2020). EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. Figshare.
  • Cold Spring Harbor Labor
  • Pauwels, P. J., et al. (1995). Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems. Biochemical Pharmacology, 49(5), 659-669.
  • Stove, C. P., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2(3), 100689.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. Retrieved from [Link]

  • The University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]

  • Cayman Chemical. (2025, June 24).
  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific Reports, 14(1), 6005.
  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075.
  • O'Brien, L. D., et al. (2019). Representative agonist concentration–calcium flux response isotherms in HEK-293 cells transiently expressing wild-type or variant 5-HT2A receptors. Figshare.
  • Defense Centers for Public Health. (n.d.).
  • University of Michigan. (n.d.). Controlled Substances. Environment, Health & Safety.
  • Brigham Young University. (n.d.). General (Stock) Solutions. Microbiology and Molecular Biology.
  • Zheng, W., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. JoVE (Journal of Visualized Experiments), (54), e2836.
  • LaHoste, G. J., et al. (1993). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Brain Research, 612(1-2), 244-249.
  • Hoyer, D., & Neijt, H. C. (1987). Identification of serotonin 5-HT 3 recognition sites by radioligand binding in NG108-15 neuroblastoma-glioma cells. European Journal of Pharmacology, 143(2), 291-292.
  • Guerrini, R., et al. (2018). Calcium mobilization assay performed in HEK293 cells expressing the mouse NPSR receptor. Figshare.
  • Cannaert, A., et al. (2022).
  • Cameron, L. P., et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. ACS Chemical Neuroscience, 14(4), 624-636.
  • Yale University. (n.d.). Policy on the Use of Controlled Substances in Research.
  • Adams, A. M., et al. (2025).
  • BrainVTA. (n.d.). Calcium imaging protocol.
  • Halberstadt, A. L., & Geyer, M. A. (2006). The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats. Psychopharmacology, 189(4), 493-504.
  • Van der Vliet, J. (2018).
  • University of Arizona. (n.d.).
  • U.S. Environmental Protection Agency. (2019, October 3).
  • University of California, Los Angeles. (n.d.). Storage of Controlled Substances and Accessibility. Environment, Health & Safety.

Sources

Troubleshooting & Optimization

Technical Support Center: Analytical Detection of 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this psychoactive tryptamine. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established analytical principles to ensure scientific integrity and experimental success.

I. Sample Handling and Stability: The First Critical Control Point

The integrity of any analysis begins with the proper handling and storage of the sample. Tryptamines, as a class, can be susceptible to degradation, and understanding these vulnerabilities is key to generating reliable data.

Question: My 5-MeO-DPT concentrations are unexpectedly low or variable in urine samples. What could be the cause?

Answer: The most likely culprit is sample degradation. Studies on the closely related compound 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) have shown significant concentration decreases in urine when stored at room temperature (25°C) or even under refrigeration (4°C) for several days. One study reported a decrease of 22.8% after 24 hours at 25°C and 38.2% after 7 days at 4°C[1].

  • Causality: This degradation is likely due to enzymatic activity remaining in the biological matrix and oxidative processes. The indole ring and the tertiary amine of the tryptamine structure are susceptible to oxidation.

  • Self-Validating Protocol: To mitigate this, it is imperative to freeze urine samples at -20°C or lower as soon as possible after collection if analysis is not immediate. Samples have been shown to be stable for at least 30 days at -20°C[1]. For long-term storage, -80°C is recommended.

  • Alternative Approach: An alternative that has demonstrated improved stability for some tryptamines is the use of dried urine spots (DUS). This technique involves spotting a small volume of urine onto a specialized filter card and allowing it to dry. This process can reduce enzymatic activity and oxidative degradation, showing better stability than liquid urine stored at 25°C[2].

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely available technique for the analysis of many novel psychoactive substances. However, its application to tryptamines like 5-MeO-DPT requires careful consideration of potential pitfalls.

Question: I am not seeing a peak for 5-MeO-DPT, or the peak is broad and tailing in my GC-MS analysis. What should I check?

Answer: This can be due to several factors ranging from sample preparation to instrument conditions. Tryptamines are basic compounds and can exhibit poor chromatographic behavior on certain GC columns.

  • Causality & Troubleshooting Workflow:

    • Active Sites: The free silanol groups on the surface of the GC liner, injection port, and the column itself can interact with the basic amine group of 5-MeO-DPT, leading to peak tailing and signal loss. Ensure you are using a deactivated liner and a high-quality, low-bleed GC column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms or HP-5ms).

    • Derivatization: While some tryptamines can be analyzed without derivatization, this can lead to the issues you're observing. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can improve peak shape and thermal stability. However, it also adds a step to your sample preparation and may introduce variability.

    • Injector Temperature: An injector temperature that is too low may result in incomplete volatilization of 5-MeO-DPT, leading to broad peaks. Conversely, a temperature that is too high can cause degradation of the analyte. A starting point of 250-280°C is generally recommended.

    • Sample Preparation: Incomplete extraction or the presence of matrix components can interfere with the analysis. Ensure your extraction is efficient and that you are using a clean-up step if necessary.

  • Visualizing the Troubleshooting Process:

    GCMS_Troubleshooting Start No Peak or Poor Peak Shape for 5-MeO-DPT CheckLiner Check GC Liner: Is it deactivated? Start->CheckLiner CheckColumn Check GC Column: Is it suitable for amines? CheckLiner->CheckColumn Yes ReplaceLiner Replace with a deactivated liner CheckLiner->ReplaceLiner No CheckTemp Check Injector Temp: Is it optimized (e.g., 250-280°C)? CheckColumn->CheckTemp Yes ReplaceColumn Use a low-bleed, amine-suitable column (e.g., HP-5ms) CheckColumn->ReplaceColumn No ConsiderDeriv Consider Derivatization CheckTemp->ConsiderDeriv Yes OptimizeTemp Optimize injector temperature CheckTemp->OptimizeTemp No ReviewPrep Review Sample Prep: Is extraction efficient? ConsiderDeriv->ReviewPrep No, analyze directly Derivatize Perform derivatization (e.g., with TFAA) ConsiderDeriv->Derivatize Yes OptimizePrep Optimize extraction and add cleanup step ReviewPrep->OptimizePrep No End Improved Peak Shape and Sensitivity ReviewPrep->End Yes ReplaceLiner->CheckColumn ReplaceColumn->CheckTemp OptimizeTemp->ConsiderDeriv Derivatize->End OptimizePrep->End

    GC-MS Troubleshooting Workflow for 5-MeO-DPT

Question: How do I confirm the identity of 5-MeO-DPT using GC-MS?

Answer: Confirmation of identity relies on two key parameters: retention time and the mass spectrum.

  • Retention Time: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of your sample peak should match the spectrum of a reference standard and/or a library spectrum. The SWGDRUG monograph for 5-Methoxy-N,N-dipropyltryptamine provides a reference mass spectrum.

  • Key Mass Fragments for 5-MeO-DPT:

    • Molecular Ion (M+): m/z 274. This is the intact molecule with one electron removed.

    • Base Peak: m/z 114. This is the most abundant fragment and is characteristic of the cleavage of the bond beta to the indole ring, resulting in the [CH2=N(CH2CH2CH3)2]+ fragment.

    • Other Significant Fragments: m/z 160 and m/z 174 are also characteristic fragments.

Ionm/zRelative AbundanceProposed Structure
[M]+•274LowIntact Molecule
Base Peak114100%[CH2=N(CH2CH2CH3)2]+
Fragment174Moderate[M - N(CH2CH2CH3)2]+
Fragment160ModerateIndole Ring Fragment

Data adapted from the SWGDRUG Monograph for 5-Methoxy-N,N-dipropyltryptamine.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for the analysis of tryptamines in complex biological matrices.

Question: I am developing an LC-MS/MS method for 5-MeO-DPT. What are the recommended precursor-product ion transitions for Multiple Reaction Monitoring (MRM)?

  • Proposed MRM Transitions:

    • Precursor Ion: m/z 275.4

    • Proposed Product Ions:

      • Quantifier: A common and abundant fragment for N,N-dialkylated tryptamines is the iminium ion formed by cleavage of the bond beta to the indole ring. For 5-MeO-DPT, this would be [CH2=N(CH2CH2CH3)2]+, with an m/z of 114.1.

      • Qualifier: Another characteristic fragment often observed is related to the indolethylamine backbone. Based on data from similar tryptamines, a fragment around m/z 174.1 (corresponding to the indole ring and ethylamine side chain after loss of the dipropylamino group) is a strong candidate.

TransitionProposed UseRationale
275.4 → 114.1QuantifierHighly abundant and specific iminium ion fragment.
275.4 → 174.1QualifierCharacteristic fragment of the indolethylamine core.
  • Method Development Note: These proposed transitions should be used as a starting point. It is essential to optimize the collision energy (CE) for each transition using a certified reference standard of 5-MeO-DPT to achieve the most stable and intense signal.

Question: I'm experiencing significant matrix effects (ion suppression or enhancement) when analyzing blood samples for 5-MeO-DPT. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological fluids and can severely impact accuracy and precision. They are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the MS source.

  • Strategies to Combat Matrix Effects:

    • Improved Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components, especially phospholipids from plasma or blood. Implementing a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly recommended. A detailed SPE protocol for tryptamines in whole blood has been published and can be adapted[3].

    • Chromatographic Separation: Ensure that your chromatographic method separates 5-MeO-DPT from the bulk of the matrix components. Adjusting the gradient, using a different column chemistry (e.g., a biphenyl or PFP column), or employing a divert valve to send the early eluting, unretained components to waste can be effective.

    • Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., 5-MeO-DPT-d4). A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing. If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.

  • Visualizing the Workflow for Mitigating Matrix Effects:

    MatrixEffect_Workflow Start Significant Matrix Effects Observed ImprovePrep Improve Sample Preparation Start->ImprovePrep OptimizeChromo Optimize Chromatography Start->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard Start->UseIS LLE_SPE Implement LLE or SPE ImprovePrep->LLE_SPE ChangeColumn Test different column chemistry (e.g., PFP, Biphenyl) OptimizeChromo->ChangeColumn AddIS Incorporate 5-MeO-DPT-d4 UseIS->AddIS End Accurate and Precise Quantification LLE_SPE->End ChangeColumn->End AddIS->End

    Workflow for Mitigating Matrix Effects

IV. Detailed Experimental Protocols

These protocols are intended as a starting point and should be fully validated for your specific application and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) of 5-MeO-DPT from Urine
  • To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.

  • Add 100 µL of 5 M sodium hydroxide to alkalize the sample (pH > 9).

  • Add 4 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol (99:1)).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase or an appropriate solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Tryptamines from Whole Blood (Adapted from[3])
  • Dilute 100 µL of whole blood with 300 µL of 1% ascorbic acid in 25 mM formic acid. This helps to precipitate proteins and stabilize the tryptamines.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the dilution buffer (1% ascorbic acid in 25 mM formic acid).

  • Load the supernatant from step 2 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the dilution buffer, followed by 1 mL of methanol to remove interferences.

  • Elute the 5-MeO-DPT and other tryptamines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

V. References

  • SWGDRUG Monograph. (2016). 5-Methoxy-N,N-dipropyltryptamine. Retrieved from [Link]

  • Yan, X., Xiang, P., Zhao, Y., & Yan, H. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(3), 256–263. [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]

  • Xiang, P., Yan, X., Zhao, Y., & Yan, H. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963. [Link]

  • Schüller, M., Gjelstad, A., & Pedersen-Bjergaard, S. (2022). Determination of tryptamine analogs in whole blood by 96-well electromembrane extraction and UHPLC-MS/MS. Talanta Open, 7, 100171. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

Sources

Technical Support Center: 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Welcome to the technical support guide for 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a specific focus on overcoming solubility issues. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Introduction to 5-MeO-DPT and Solubility Challenges

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a tryptamine derivative of significant interest in neuropharmacological research.[1] Like many tryptamines, its utility in experimental systems is often hampered by its limited solubility in aqueous media, a critical requirement for most biological assays. This guide will walk you through the fundamental principles of 5-MeO-DPT's solubility and provide validated methods to achieve clear, stable solutions for your research needs.

The core issue lies in the chemical nature of the tryptamine structure. The freebase form, while pure, contains a tertiary amine that is not readily protonated at neutral pH, making it relatively lipophilic and thus poorly soluble in water. The most effective strategy to overcome this is the use of a salt form, such as 5-MeO-DPT hydrochloride (HCl) or fumarate, which readily ionizes in aqueous solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding 5-MeO-DPT solubility.

Q1: Why is my 5-MeO-DPT freebase not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: The freebase form of 5-MeO-DPT is characterized by low polarity, making it inherently insoluble in polar solvents like water or aqueous buffers. For a tryptamine to dissolve in water, its tertiary amine group needs to be protonated (i.e., carry a positive charge), which significantly increases its polarity and allows for favorable interactions with water molecules. At neutral pH (around 7), the freebase remains largely unprotonated. To achieve aqueous solubility, you must either use a pre-formed salt (like the HCl or fumarate salt) or acidify the solution to protonate the amine.

Q2: What is the difference between 5-MeO-DPT freebase, HCl, and fumarate salts, and which should I use?

A2:

  • Freebase: This is the pure, unprotonated form of the molecule. It is ideal for applications requiring a non-polar solvent or for specific chemical reactions but is unsuitable for direct use in most aqueous biological systems.

  • Hydrochloride (HCl) Salt: This is formed by reacting the freebase with hydrochloric acid. The resulting salt is generally a crystalline solid with significantly improved aqueous solubility compared to the freebase. It's a common choice for in vitro and in vivo studies.

  • Fumarate Salt: This salt is created using fumaric acid. Fumarate salts of tryptamines are also known for their high water solubility and are often crystalline and stable solids, making them excellent for research applications.[2]

Recommendation: For any experiment requiring an aqueous solution (e.g., cell culture assays, receptor binding studies, in vivo dosing), always choose a salt form (HCl or fumarate) . If you only have the freebase, you will need to perform an in situ salt conversion, which is less precise than using a pre-formed, purified salt.

Q3: What is the best solvent for preparing a high-concentration stock solution of 5-MeO-DPT?

A3: For creating a concentrated stock solution that can be diluted into your experimental medium, organic solvents are the preferred choice. Based on data from analogous tryptamine compounds, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): Excellent solvent for tryptamines, with solubilities often exceeding 10 mg/mL.[3] It is a standard solvent for preparing stock solutions for cell-based assays.

  • Ethanol: Another effective solvent for tryptamines, with reported solubilities around 10 mg/mL for similar compounds.[3]

Causality: These organic solvents are effective because they are less polar than water and can successfully solvate the lipophilic portions of the 5-MeO-DPT molecule, even in its freebase form. When preparing a stock in an organic solvent, it is crucial to ensure the final concentration of the solvent in your aqueous experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: My compound dissolved initially but then precipitated out of the aqueous buffer. What happened?

A4: This phenomenon, known as "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly or into a buffer that cannot maintain the compound's solubility. The key factors are:

  • Exceeding Aqueous Solubility: Even with a small amount of co-solvent, the final aqueous solution has a maximum solubility limit. If your final concentration exceeds this limit, the compound will precipitate. For many tryptamines, the final aqueous solubility, even when starting from a DMSO stock, can be low (e.g., ~0.5 mg/mL).[3]

  • pH Shift: The pH of your final buffer is critical. If the pH is too high (basic), the protonated, soluble salt form can be converted back to the insoluble freebase form, causing it to precipitate. Tryptamines are more stable and soluble in slightly acidic conditions (pH 4-6).[4]

To prevent this, perform serial dilutions, ensure vigorous mixing during dilution, and verify that the pH of your final buffer is compatible with maintaining the compound in its soluble, protonated state.

Data Summary & Solubility Tables

While exact quantitative data for 5-MeO-DPT is not widely published, the following table provides solubility estimates based on data from structurally similar tryptamines and supplier information. These values should be used as a guideline for initial experiments.

Compound FormSolvent/VehicleEstimated SolubilityNotes & Recommendations
5-MeO-DPT Freebase Aqueous Buffer (pH 7.2)< 0.1 mg/mL (Practically Insoluble)Not recommended for aqueous applications.
Ethanol~10 mg/mLSuitable for high-concentration stock solutions.
DMSO> 10 mg/mLPreferred solvent for high-concentration stock solutions for in vitro assays.
5-MeO-DPT HCl Aqueous Buffer (pH 7.2)Soluble (Estimated 1-5 mg/mL)The preferred form for direct dissolution in aqueous media. Solubility can be further enhanced by slight acidification.
MethanolSolubleData from analogous compounds suggests good solubility.[5]
WaterSolubleData from analogous compounds suggests good solubility.[5]
5-MeO-DPT Fumarate Aqueous Buffer (pH 7.2)High Solubility (Estimated > 5 mg/mL)An excellent alternative to the HCl salt, often with very good water solubility and stability.[2]

Troubleshooting Guides & Experimental Protocols

Workflow for Solubility Troubleshooting

This decision tree provides a logical path to diagnose and solve common solubility issues with 5-MeO-DPT.

G start Start: Undissolved 5-MeO-DPT form_check Which form are you using? Freebase or Salt? start->form_check freebase_path Freebase form_check->freebase_path Freebase salt_path Salt (HCl/Fumarate) form_check->salt_path Salt fb_q1 Is an aqueous solution required? freebase_path->fb_q1 salt_q1 Is the compound fully dissolved? salt_path->salt_q1 fb_use_organic Dissolve in appropriate organic solvent (DMSO, Ethanol). Problem Solved. fb_q1->fb_use_organic No fb_convert You must use a salt form. Acquire the salt or perform an in-situ conversion (Protocol 3). fb_q1->fb_convert Yes fb_yes Yes fb_no No salt_solved Solution is ready for use. Ensure stability for long-term storage. salt_q1->salt_solved Yes salt_troubleshoot Apply gentle warming (35-40°C) and/or sonication. salt_q1->salt_troubleshoot No salt_yes Yes salt_no No salt_q2 Did it dissolve? salt_troubleshoot->salt_q2 salt_q2->salt_solved Yes salt_ph_check Check solution pH. If neutral or basic, lower pH to 4-6 with dilute HCl. salt_q2->salt_ph_check No salt_q2_yes Yes salt_q2_no No salt_final_check Did it dissolve? salt_ph_check->salt_final_check salt_final_check->salt_solved Yes salt_reassess Concentration may be too high. Re-calculate and try a lower concentration. salt_final_check->salt_reassess No salt_final_yes Yes salt_final_no No G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh 10 mg of 5-MeO-DPT into a sterile vial. add_dmso 2. Add 1 mL of anhydrous DMSO. weigh->add_dmso vortex 3. Vortex vigorously for 2-3 minutes. add_dmso->vortex sonicate 4. (Optional) Sonicate for 5-10 minutes if needed. vortex->sonicate inspect 5. Inspect for a clear, particulate-free solution. sonicate->inspect aliquot 6. Aliquot into smaller volumes in amber vials. inspect->aliquot storage 7. Store at -20°C or -80°C with desiccant. aliquot->storage

Caption: Workflow for preparing a 10 mg/mL 5-MeO-DPT stock in DMSO.

Dilution Procedure:

  • Calculate: Determine the volume of DMSO stock needed for your final working solution. Crucially, ensure the final concentration of DMSO in your aqueous medium is below 0.5% to prevent solvent toxicity or off-target effects.

  • Pre-warm: Gently warm both your DMSO stock and the aqueous buffer to room temperature.

  • Dilution: Add the small volume of DMSO stock to the larger volume of vigorously stirring aqueous buffer. Do not add the buffer to the DMSO stock, as this increases the likelihood of precipitation.

  • Mix: Continue to vortex or stir the final solution for another minute to ensure homogeneity.

References

  • SWGDrug. (2005, June 20). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DPT. Retrieved from [Link]

  • Pham, A. D., et al. (2021). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate.
  • Brandt, S. D., et al. (2020). 'Foxtrot' fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). Acta Crystallographica Section C: Structural Chemistry, C76, 428-432.
  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(50), 32675–32684. Retrieved from [Link]

Sources

Technical Support Center: Purification of Synthesized 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals in a legal and regulated laboratory setting. The synthesis and purification of 5-MeO-DPT may be subject to legal restrictions in many jurisdictions. All laboratory work should be conducted in compliance with local laws and regulations, and under the supervision of qualified personnel with appropriate safety measures in place. This document does not endorse or encourage any illegal activities.

Introduction

This technical support guide provides a comprehensive overview of the purification protocol for synthesized 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT), a psychedelic tryptamine. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios that may be encountered during the experimental process. The protocols and explanations are grounded in established principles of organic chemistry and are designed to ensure a high degree of purity in the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-MeO-DPT?

A1: Common impurities in crude 5-MeO-DPT often include unreacted starting materials such as 5-methoxytryptamine, byproducts from the synthetic route (e.g., from N-alkylation reactions), and residual solvents. The specific impurities will depend on the synthetic method employed.

Q2: What is the recommended purification method for 5-MeO-DPT?

A2: The most effective and widely used method for purifying 5-MeO-DPT is column chromatography, followed by recrystallization to obtain a highly pure, crystalline product. The choice of solvent systems for both chromatography and recrystallization is critical for successful purification.

Q3: How can I confirm the purity of my final 5-MeO-DPT product?

A3: The purity of the final product should be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify any residual impurities.

Troubleshooting Guide

Issue 1: My 5-MeO-DPT oil does not crystallize.

  • Possible Cause 1: Residual Solvent: The presence of even small amounts of solvent can inhibit crystallization.

    • Solution: Ensure the oil is completely free of solvent by placing it under high vacuum for an extended period. Gentle heating can aid in solvent removal, but care must be taken to avoid decomposition.

  • Possible Cause 2: Impurities: The presence of impurities can disrupt the crystal lattice formation.

    • Solution: Repurify the oil using column chromatography to remove impurities. A different solvent system for chromatography may be necessary if the initial purification was insufficient.

  • Possible Cause 3: Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of 5-MeO-DPT.

    • Solution: Experiment with different solvent systems. A common technique is to dissolve the oil in a small amount of a solvent in which it is soluble (e.g., dichloromethane, ethyl acetate) and then add a non-solvent in which it is poorly soluble (e.g., hexane, heptane) until turbidity is observed. Allowing this solution to stand at a reduced temperature can promote crystal growth.

Issue 2: The separation of spots on my TLC plate is poor.

  • Possible Cause 1: Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating 5-MeO-DPT from the impurities.

    • Solution: Adjust the polarity of the eluent. For tryptamines, mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are commonly used. Adding a small amount of a base like triethylamine (e.g., 1%) can improve the spot shape and separation of basic compounds like tryptamines by preventing tailing on the silica gel.

  • Possible Cause 2: Overloaded TLC Plate: Applying too much of the sample to the TLC plate can lead to broad, overlapping spots.

    • Solution: Dilute the sample and apply a smaller spot to the plate.

Issue 3: My column chromatography is not providing good separation.

  • Possible Cause 1: Incorrect Stationary Phase: While silica gel is most common, it may not be ideal for all separations.

    • Solution: For basic compounds like 5-MeO-DPT, using deactivated or basic alumina as the stationary phase can sometimes provide better results and reduce tailing.

  • Possible Cause 2: Improper Column Packing: Air bubbles or channels in the column will lead to poor separation.

    • Solution: Ensure the column is packed carefully and evenly. A slurry packing method is generally recommended.

  • Possible Cause 3: Eluent Polarity is Too High or Too Low: If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will not move down the column.

    • Solution: Optimize the eluent system using TLC before running the column. The ideal eluent system should give your product a retention factor (Rf) of around 0.2-0.4 on the TLC plate.

Detailed Purification Protocol

This protocol outlines a general procedure for the purification of crude 5-MeO-DPT. The specific parameters may need to be optimized based on the scale of the synthesis and the nature of the impurities.

Part 1: Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with the starting eluent.

  • Sample Loading:

    • Dissolve the crude 5-MeO-DPT oil in a minimal amount of the chromatography eluent or a suitable solvent.

    • Alternatively, the crude oil can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column. This "dry loading" technique often results in better separation.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture with a small percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).

    • Collect fractions and monitor the elution of the product using TLC.

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate.

    • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin or p-anisaldehyde stain).

    • Combine the fractions that contain the pure 5-MeO-DPT.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-MeO-DPT as an oil.

Part 2: Recrystallization
  • Solvent Selection:

    • Dissolve the purified 5-MeO-DPT oil in a minimal amount of a suitable hot solvent in which it is soluble.

    • Slowly add a non-solvent in which the product is insoluble until the solution becomes slightly cloudy.

    • Alternatively, dissolve the product in a minimal amount of a good solvent at room temperature and then cool the solution slowly.

  • Crystal Formation:

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystallization.

    • Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization non-solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visual Workflow and Data

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control CrudeProduct Crude 5-MeO-DPT (Oil/Residue) ColumnChromatography Column Chromatography (Silica Gel) CrudeProduct->ColumnChromatography Load sample TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis Collect fractions CombineFractions Combine Pure Fractions TLC_Analysis->CombineFractions Identify pure fractions SolventEvaporation Solvent Evaporation (Rotary Evaporator) CombineFractions->SolventEvaporation PurifiedOil Purified 5-MeO-DPT (Oil) SolventEvaporation->PurifiedOil Recrystallization Recrystallization PurifiedOil->Recrystallization Crystals Pure Crystalline 5-MeO-DPT Recrystallization->Crystals FiltrationDrying Filtration & Drying Crystals->FiltrationDrying FinalProduct Final Pure Product FiltrationDrying->FinalProduct QC_Analysis Purity Analysis (HPLC, GC-MS, NMR) FinalProduct->QC_Analysis Verify purity

Caption: Workflow for the purification of 5-MeO-DPT.

Table 1: Example Solvent Systems for Chromatography and TLC
TechniqueStationary PhaseExample Eluent System (v/v)Notes
TLCSilica Gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 1% TriethylamineThe addition of triethylamine helps to reduce tailing of the basic amine.
Column ChromatographySilica Gel (230-400 mesh)Gradient elution from Hexane to Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)The exact gradient will depend on the impurity profile.
Table 2: Example Solvents for Recrystallization
Good Solvent (for dissolving)Non-Solvent (for precipitation)
Dichloromethane (DCM)Hexane
Ethyl Acetate (EtOAc)Heptane
Isopropanol (IPA)Water (with caution)

References

Due to the nature of the topic, publicly available, peer-reviewed scientific literature with detailed, step-by-step protocols for the synthesis and purification of 5-MeO-DPT is limited. The information provided is based on general principles of organic chemistry purification techniques and knowledge of tryptamine chemistry. For foundational knowledge on the techniques described, please refer to standard organic chemistry textbooks and resources on chromatography and crystallization.

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 5-Methoxy-N,N-dipropyltryptamine vs. 5-Methoxy-N,N-dimethyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the receptor binding affinities of two closely related tryptamine derivatives: 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). As tools for neuroscience research, understanding the distinct receptor interaction profiles of these molecules is paramount for elucidating their mechanisms of action and guiding future drug development. This document synthesizes experimental data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.

Introduction to the Tryptamines

5-MeO-DMT is a naturally occurring psychedelic tryptamine found in various plant species and the venom of the Colorado River toad (Incilius alvarius).[1] It is well-characterized for its potent effects, which are primarily mediated through interactions with serotonin (5-hydroxytryptamine, or 5-HT) receptors.[1] 5-MeO-DPT is a synthetic analog of 5-MeO-DMT, where the methyl groups on the terminal nitrogen have been replaced with larger propyl groups. This structural modification, while seemingly minor, can significantly alter the compound's affinity and selectivity for various receptors, leading to a distinct pharmacological profile. 5-MeO-DPT is described as a potent agonist of both the 5-HT2A and 5-HT1A serotonin receptors.[2]

Comparative Receptor Binding Profiles

The primary molecular targets for these tryptamines are the serotonin receptors.[3] However, the affinity with which they bind to different receptor subtypes varies significantly. Affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

While comprehensive, publicly available binding data for 5-MeO-DPT is limited, we can draw a robust comparison using data from its very close structural analog, 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), alongside the well-documented profile of 5-MeO-DMT. The substitution of dipropyl groups (in 5-MeO-DPT) with diisopropyl groups (in 5-MeO-DIPT) represents a minor structural variance, making 5-MeO-DIPT an excellent proxy for this analysis.

The following table summarizes the binding affinities (Ki) of 5-MeO-DMT and 5-MeO-DIPT for key serotonin receptors, as determined by radioligand binding assays.

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)Selectivity (5-HT2A Ki / 5-HT1A Ki)
5-MeO-DMT 2.57[4]105[4]~41-fold for 5-HT1A
5-MeO-DIPT (analog of 5-MeO-DPT)15.8[4]399[4]~25-fold for 5-HT1A

Data sourced from Amoedo et al. (2024).[4]

From this data, two key insights emerge:

  • Potency at 5-HT1A: Both compounds exhibit high, nanomolar affinity for the 5-HT1A receptor. However, 5-MeO-DMT is notably more potent, with a Ki value approximately 6 times lower than that of the 5-MeO-DPT analog.

  • Receptor Selectivity: A striking difference lies in their selectivity profiles. 5-MeO-DMT shows a pronounced preference for the 5-HT1A receptor, with an approximately 41-fold higher affinity for 5-HT1A over 5-HT2A. The 5-MeO-DPT analog also demonstrates a preference for the 5-HT1A receptor, but to a lesser extent, with a selectivity ratio of about 25-fold.[4] This suggests that while both compounds are potent 5-HT1A agonists, 5-MeO-DPT and its close analogs may exhibit a relatively stronger interaction with the 5-HT2A receptor compared to 5-MeO-DMT.

Experimental Methodology: The Radioligand Binding Assay

The determination of binding affinity (Ki) values is a cornerstone of pharmacological research. The gold-standard method for this is the competitive radioligand binding assay.[4] This technique provides a robust and sensitive measure of a ligand's ability to bind to a specific receptor.

Causality and Self-Validation in Experimental Design

The trustworthiness of binding data hinges on a meticulously designed protocol that accounts for and isolates the specific interaction of interest. Here, we outline the steps and rationale for a typical competitive binding assay for the 5-HT1A receptor.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

  • Tissue/Cell Preparation: A source of the target receptor is required. This is typically a homogenate of brain tissue known to express the receptor (e.g., hippocampus for 5-HT1A) or a cell line that has been genetically engineered to express the human cloned receptor. This step ensures a consistent and reproducible source of the target protein.

  • Incubation: The receptor preparation is incubated in a buffer solution with two key components:

    • Radioligand: A known high-affinity ligand for the target receptor that has been labeled with a radioactive isotope (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor). A fixed, low concentration is used, typically at or below its dissociation constant (Kd), to ensure that it doesn't saturate all the receptors.

    • Test Compound: The unlabeled compound of interest (e.g., 5-MeO-DMT or 5-MeO-DPT) is added in a range of increasing concentrations. This creates a competition between the radioligand and the test compound for the same binding site on the receptor.

  • Defining Non-Specific Binding: A crucial control is run in parallel. A set of tubes is prepared with the receptor preparation, the radioligand, and a very high concentration of a known, non-radioactive ligand (a "displacer"). This high concentration ensures that virtually all specific binding sites on the target receptor are occupied by the non-radioactive ligand. Any remaining radioactivity detected in these samples is considered non-specific binding—the radioligand sticking to other components of the assay like the tube walls or other proteins. This value is essential for data correction.

  • Equilibration: The mixture is incubated for a specific period at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation: After incubation, the bound radioligand must be separated from the unbound (free) radioligand. This is most commonly achieved by rapid vacuum filtration. The mixture is passed through a glass fiber filter, which traps the cell membranes (and thus the receptors and any bound radioligand) while the unbound radioligand passes through.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[4]

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (e.g., Brain Homogenate) Assay_Tube Incubation at Equilibrium Receptor->Assay_Tube Radioligand Radioligand (e.g., [³H]8-OH-DPAT) Radioligand->Assay_Tube Test_Compound Test Compound (e.g., 5-MeO-DMT) Test_Compound->Assay_Tube Filtration Rapid Vacuum Filtration Assay_Tube->Filtration Separate Bound from Free Counting Scintillation Counting Filtration->Counting Measure Radioactivity Curve Generate Competition Curve Counting->Curve Ki_Calc Calculate IC50 & Ki Curve->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Downstream Signaling Pathways

The binding of a ligand to a G-protein coupled receptor (GPCR) like the 5-HT1A or 5-HT2A receptor is only the first step. This event triggers a cascade of intracellular signaling events that ultimately produce a physiological response. The distinct signaling pathways coupled to these two receptors are fundamental to their different biological roles.

5-HT1A Receptor: Gi/o-Coupled Signaling

The 5-HT1A receptor is canonically coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the G-protein is activated, leading to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA).

  • Activation of GIRK Channels: The Gβγ subunits directly bind to and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

This overall inhibitory effect on neuronal excitability is a hallmark of 5-HT1A receptor activation.

G_i_Signaling Ligand 5-MeO-DMT / 5-MeO-DPT Receptor 5-HT1A Receptor Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gαi) GIRK GIRK Channel G_Protein->GIRK activates (Gβγ) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization K+ efflux

Caption: Canonical 5-HT1A receptor Gi/o-coupled signaling pathway.

5-HT2A Receptor: Gq/11-Coupled Signaling

In contrast, the 5-HT2A receptor is coupled to the Gq/11 family of G-proteins, which initiates an excitatory signaling cascade.

  • Activation of Phospholipase C: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.

    • DAG and the increased intracellular Ca²⁺ concentration work together to activate Protein Kinase C (PKC).

This cascade leads to the phosphorylation of numerous downstream protein targets, resulting in increased neuronal excitability and plasticity.

G_q_Signaling Ligand 5-MeO-DMT / 5-MeO-DPT Receptor 5-HT2A Receptor Ligand->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates (Gαq) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Ca_Release->PKC co-activates Cellular_Response Neuronal Excitation & Plasticity PKC->Cellular_Response phosphorylates targets

Caption: Canonical 5-HT2A receptor Gq/11-coupled signaling pathway.

Conclusion

The substitution of N,N-dimethyl groups in 5-MeO-DMT with N,N-dipropyl groups (as in 5-MeO-DPT) subtly but significantly alters the molecule's interaction with key serotonin receptors. Based on data from its close analog, 5-MeO-DIPT, it is evident that while both compounds are potent agonists at the 5-HT1A receptor, 5-MeO-DMT exhibits a higher affinity and a more pronounced selectivity for this receptor over the 5-HT2A receptor. This differential pharmacology, rooted in specific, quantifiable binding affinities, dictates the initial biological trigger that leads to their distinct downstream signaling and overall effects. For researchers in drug discovery and neuroscience, these differences are critical considerations in the design and interpretation of studies aimed at probing the serotonergic system.

References

  • U.S. National Library of Medicine. (n.d.). 5-MeO-DMT. PubChem.
  • Amoedo, N., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). 5-MeO-DPT. Retrieved from a search for 5-MeO-DPT pharmacology.
  • Davis, A. K., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from a search for radioligand binding assay protocols.
  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Available at: [Link]

  • Shen, H., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central. Available at: [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of novel psychoactive substances like 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for the detection and quantification of 5-MeO-DPT, with a focus on the principles of cross-validation to ensure data integrity and comparability across different techniques. As a potent psychedelic tryptamine, understanding its pharmacological activity begins with its accurate measurement.[1]

5-MeO-DPT primarily exerts its effects as a potent agonist of the serotonin 5-HT2A and 5-HT1A receptors.[1][2] The accurate characterization and quantification of this compound in various matrices, from raw materials to biological samples, are critical for preclinical development, clinical trials, and forensic toxicology. This requires the use of validated, high-performance analytical methods.

This guide will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the workhorses of quantitative analysis, and touch upon spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) for structural elucidation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on published performance data.

The Imperative of Cross-Validation

Before comparing individual methods, it is crucial to understand the principle of cross-validation. In regulated bioanalysis, data from different analytical methods may need to be combined or compared. Cross-validation is the process of assessing the potential for bias between these methods to ensure data consistency.[3] While historical approaches often relied on Incurred Sample Reanalysis (ISR) criteria, this has been shown to be insufficient for identifying underlying trends.[3] Modern guidelines, such as the ICH M10, advocate for a statistical assessment to measure bias, ensuring that results from a GC-MS method in one lab, for instance, are directly comparable to those from an LC-MS/MS method in another.[3] This guide provides the foundational data needed to design and interpret such cross-validation studies for 5-MeO-DPT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a premier technique for quantifying tryptamines in biological matrices due to its high sensitivity, specificity, and suitability for thermally labile compounds.[4] Unlike GC-based methods, LC-MS/MS avoids high temperatures that can degrade certain tryptamines, ensuring the analysis of the parent compound.[4]

Causality in Method Design

The selection of an LC-MS/MS method is driven by the need for picogram-level sensitivity, especially in biological matrices where analyte concentrations are low. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from complex samples like plasma or urine.[5][6] Furthermore, sample preparation is critical. For instance, the instability of some tryptamines in urine necessitates specific handling, such as storage at -20°C or the use of dried urine spots (DUS) to enhance stability.[7][8][9]

Experimental Protocol: LC-MS/MS for 5-MeO-DIPT in Dried Urine Spots

This protocol is adapted from a validated method for 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a close structural analog of 5-MeO-DPT, and is directly applicable.[7][9]

  • Sample Preparation:

    • Spot 10 µL of urine onto a Whatman FTA™ classic card.

    • Allow the spot to dry completely at room temperature.

    • Punch out the dried urine spot and place it into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of methanol to the tube to extract the analyte.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: BDS HYPERSIL C18 column (50 × 2.0 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: Gradient elution using a mixture of methanol, water, and 1% formic acid.[5] The formic acid is crucial for ensuring the analyte is protonated, which is necessary for positive ion electrospray ionization (ESI).

    • Flow Rate: 0.2 mL/min.[5]

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 5-MeO-DPT would need to be determined through infusion and optimization.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Spot Spot 10µL on FTA Card Sample->Spot Extract Extract with Methanol Spot->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS analysis of 5-MeO-DPT in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of drugs of abuse. It offers excellent chromatographic separation and definitive identification based on mass spectra. For many tryptamines, it provides reliable quantification, though care must be taken with potentially thermally sensitive compounds.[4][10]

Causality in Method Design

The choice of GC-MS is often predicated on its ubiquity in forensic and toxicology laboratories and its ability to generate electron ionization (EI) mass spectra that are highly reproducible and searchable against established libraries. The sample preparation for GC-MS typically involves a liquid-liquid extraction (LLE) to isolate the analyte from the matrix and concentrate it.[8] An alkaline environment is used during LLE to ensure the basic tryptamine molecule is in its freebase form, making it more soluble in organic extraction solvents like ethyl acetate.[8] High-resolution mass spectrometry, such as with an Orbitrap detector, can provide enhanced specificity and sensitivity compared to standard quadrupole instruments.[8]

Experimental Protocol: GC-Orbitrap-MS for 5-MeO-DIPT in Urine

This protocol is based on a validated method for 5-MeO-DIPT and is suitable for 5-MeO-DPT.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an appropriate internal standard.

    • Alkalinize the sample by adding 1M sodium hydroxide solution to a pH > 9.

    • Add 3 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 50 µL) of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[10]

    • Carrier Gas: Helium.

    • Injector Temperature: 275°C.

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for several minutes.

    • MS Mode: Full scan mode with a high-resolution mass spectrometer (e.g., Orbitrap) at a resolution of 60,000 FWHM.[8]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample + IS Alkalinize Alkalinize (NaOH) Sample->Alkalinize Extract Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into GC System Evaporate->Inject Separate Chromatographic Separation (HP-5MS Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect High-Res MS Detection Ionize->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of 5-MeO-DPT in urine.

Performance Comparison and Cross-Validation in Practice

The true test of these methods lies in their performance characteristics. A direct comparison of validated methods for the closely related 5-MeO-DIPT in urine provides an excellent framework for cross-validation considerations for 5-MeO-DPT.

ParameterLC-MS/MS (in DUS)[7][9]GC-Orbitrap-MS (in Urine)[8]Commentary
Limit of Detection (LOD) 0.1 ng/mL1 ng/mLLC-MS/MS demonstrates a 10-fold greater sensitivity, which is critical for detecting low concentrations post-administration.
Lower Limit of Quantification (LLOQ) 0.2 ng/mL2 ng/mLThe superior sensitivity of LC-MS/MS extends to its quantitative range.
Linear Range Not specified, but validated at LLOQ2 - 300 ng/mLGC-Orbitrap-MS shows a wide and well-defined linear range suitable for a variety of concentrations.
Accuracy (% Bias) 98.2% – 103.9%93% – 108.7%Both methods demonstrate excellent accuracy, falling well within the typical acceptance criteria of ±15-20%.
Precision (%RSD) 2.7% – 8.5%3.1% – 10.3%Both methods are highly precise, ensuring reproducible results.

A crucial finding from a study that applied both methods to authentic urine samples was that the concentrations of 5-MeO-DIPT determined by the LC-MS/MS DUS method (0.3–2.3 ng/ml) were lower than those obtained via GC–Orbitrap-MS.[7][9] This highlights a potential bias between the methods that must be investigated during a formal cross-validation. The discrepancy could arise from differences in sample preparation (DUS vs. LLE), calibration standards, or matrix effects. This underscores the importance of not just validating methods in isolation but actively comparing them with real samples.

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the initial identification and structural confirmation of reference materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for identifying functional groups within a molecule.[11] For 5-MeO-DPT, FTIR can confirm the presence of key structural features like the N-H stretch of the indole ring, C-H stretches of the alkyl and aromatic groups, and the C-O stretch of the methoxy group. It is primarily a qualitative tool used for identity confirmation.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, detailing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[11][13] This allows for unambiguous confirmation of the molecule's connectivity and stereochemistry, making it the gold standard for characterizing new chemical entities and reference standards.[14]

Conclusion: Selecting the Right Tool for the Job

While direct cross-validation data for 5-MeO-DPT is emerging, a robust analytical framework can be established from methods validated for its close analogs.[15] Both GC-MS and LC-MS/MS are powerful, reliable, and sensitive techniques for the quantification of 5-MeO-DPT.

  • LC-MS/MS is the method of choice when maximum sensitivity is required, particularly for analysis in biological matrices where concentrations are expected to be in the low ng/mL to pg/mL range. Its ability to handle thermally labile compounds without derivatization is a significant advantage.

  • GC-MS , especially with a high-resolution detector, offers excellent specificity and is a well-established, robust method. It is highly suitable for forensic applications and analyses where extensive spectral libraries can aid in identification.

The choice between methods will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and the need to compare data with historical results.[15] The detailed protocols and comparative performance data presented in this guide provide a solid foundation for researchers to develop, validate, and, most importantly, cross-validate their analytical methods for 5-MeO-DPT, ensuring data of the highest accuracy and integrity.

References

  • ResearchGate. (n.d.). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases | Request PDF. Retrieved from [Link]

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034.
  • PubMed. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DPT. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • SWGDrug. (2005). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. Retrieved from [Link]

  • PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

  • Agilent. (2013). 5975T LTM GCMSD Transportable GC/MS System. Retrieved from [Link]

  • PubMed. (2011). A quantitative method for simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine and its metabolites in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]

  • PubMed. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic (FTIR, FT-Raman, NMR and UV) and molecular structure investigations of 1,5-diphenylpenta-1,4-dien-3-one: A combined experimental and theoretical study. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

  • MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Retrieved from [Link]

  • Google Patents. (2024). CN117858866A - Method for preparing tryptamine derivatives.
  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • PubMed Central. (n.d.). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Retrieved from [Link]

  • PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-MeO-DPT and Other Psychedelic Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tryptamine Scaffold as a Psychedelic Pharmacophore

The tryptamine backbone, an indole ring linked to an aminoethyl group, is a privileged scaffold in neuropharmacology. It serves as the foundational structure for the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a vast class of psychoactive compounds known as psychedelic tryptamines.[1][2][3] The psychoactive properties of these molecules are primarily mediated by their action as agonists at the serotonin 2A receptor (5-HT2AR), a G-protein coupled receptor (GPCR) densely expressed in cortical regions associated with sensory perception and cognition.[2][3][4] However, the nuanced pharmacological profile and resulting subjective effects of each tryptamine derivative are dictated by subtle structural modifications. These modifications influence receptor binding affinity, functional potency, and selectivity, particularly concerning the interplay between 5-HT2AR and another key modulator, the serotonin 1A receptor (5-HT1AR).[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT), a lesser-known synthetic tryptamine. By systematically comparing it to its structural relatives—DPT, 5-MeO-DMT, and 5-MeO-DiPT—we will elucidate the distinct contributions of the 5-methoxy group and the N-alkyl substituents to the overall pharmacological profile.

Pharmacological Profile of 5-MeO-DPT

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine characterized by a methoxy (-OCH3) group at the 5-position of the indole ring and two n-propyl chains attached to the terminal nitrogen. Its pharmacology is primarily defined by its potent, high-efficacy agonism at both the 5-HT2A and 5-HT1A receptors.[6] Additionally, it has been shown to be a weak serotonin reuptake inhibitor.[6]

Human psychopharmacological data, primarily from the work of Alexander Shulgin, suggests a complex and dose-dependent effects profile. At lower doses (e.g., 6 mg), effects are described as comfortable with potential for eroticism, while higher doses (e.g., 8.4 mg) can introduce unpleasant auditory distortions, described as "bells" or "head noises," alongside a more classic 5-MeO-DMT-like psychedelic state.[6] This ambiguity in its effects makes its SAR an intriguing subject for dissection.[6]

Comparative Structure-Activity Relationship (SAR) Analysis

The unique profile of 5-MeO-DPT can be best understood by comparing it to analogs where specific structural motifs are altered.

The Influence of 5-Position Substitution: 5-MeO-DPT vs. DPT

Comparing 5-MeO-DPT with its non-methoxylated parent compound, N,N-dipropyltryptamine (DPT), directly isolates the effect of the 5-methoxy group.

  • Structural Difference: The sole difference is the presence of the -OCH3 group at the R5 position on the indole ring.

  • Pharmacological Impact: The addition of a 5-methoxy group is a common strategy in tryptamine design to enhance potency.[7] This electron-donating group generally increases affinity for serotonin receptors, particularly 5-HT1AR and 5-HT2AR. While both DPT and 5-MeO-DPT are agonists at 5-HT2A and 5-HT1A receptors, the methoxy substitution in 5-MeO-DPT confers greater potency.[6][8][9] DPT itself has been studied for its psychotherapeutic potential and is known to produce hallucinogenic effects mediated by these receptors.[8][10] The addition of the 5-methoxy group modulates this activity, often leading to a different qualitative experience, as seen in the distinct effects of psilocin (4-HO-DMT) versus 5-MeO-DMT.

The Role of N-Alkyl Chain Length: 5-MeO-DPT vs. 5-MeO-DMT

This comparison highlights how modifying the size of the N,N-dialkyl substituents dramatically alters the molecule's interaction with the receptor.

  • Structural Difference: 5-MeO-DPT possesses two n-propyl groups (-CH2CH2CH3), while 5-MeO-DMT has two smaller methyl groups (-CH3).

  • Pharmacological Impact: Both compounds are potent agonists at 5-HT1A and 5-HT2A receptors.[6][11] The increased steric bulk of the propyl chains on 5-MeO-DPT compared to the methyl groups on 5-MeO-DMT influences the molecule's orientation and stability within the hydrophobic regions of the receptor's binding pocket.[5][12] This can lead to differences in binding affinity, functional potency, and downstream signaling bias. Subjectively, this structural change is profound. 5-MeO-DMT is renowned for inducing intense experiences of ego dissolution with a relative lack of complex visual imagery.[11] In contrast, 5-MeO-DPT's effects are described as more ambiguous and less consistently positive, suggesting the larger propyl groups may introduce less optimal or more complex receptor interactions.[6]

The Impact of N-Alkyl Chain Isomerism: 5-MeO-DPT vs. 5-MeO-DiPT

The comparison between 5-MeO-DPT (di-n-propyl) and its isomer 5-MeO-DiPT (di-isopropyl) provides a compelling example of how subtle changes in molecular topology can lead to vastly different pharmacological outcomes.

  • Structural Difference: 5-MeO-DPT has two straight-chain propyl groups, whereas 5-MeO-DiPT has two branched isopropyl groups (-CH(CH3)2).

  • Pharmacological Impact: The branched, bulkier isopropyl groups of 5-MeO-DiPT significantly alter its pharmacological profile. 5-MeO-DiPT acts as a non-selective serotonin receptor agonist and a potent serotonin transporter (SERT) inhibitor.[13][14] While it shows high affinity for 5-HT1A receptors in binding assays, its functional potency at 5-HT1A and 5-HT2A receptors is often similar.[13] This profile contrasts with 5-MeO-DPT's more focused 5-HT1A/2A agonism. The subjective effects are starkly different. 5-MeO-DiPT ("Foxy Methoxy") is known for its unique stimulant and entactogenic properties, with a particular reputation for producing auditory distortions and enhancing tactile sensations, effects not prominently associated with 5-MeO-DPT.[13] This demonstrates that the shape of the N-alkyl substituent is a critical determinant of the ultimate psychoactive effects.

Quantitative Pharmacological Data Summary

The following table summarizes publicly available receptor binding and functional data for the compared tryptamines. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands). The data is presented to illustrate relative potencies.

Compound5-HT2AR Affinity (Ki, nM)5-HT2AR Potency (EC50, nM)5-HT1AR Affinity (Ki, nM)Primary Subjective Characteristics
5-MeO-DPT Potent (nanomolar range)[6]High Efficacy Agonist[6]Potent (nanomolar range)[6]Ambiguous, dose-dependent; potential eroticism, auditory distortion[6]
DPT Moderate[9]Agonist[8]Moderate[9]Classic psychedelic effects[8]
5-MeO-DMT High[11][15]Full Agonist[4]Very High[11][16]Intense ego dissolution, limited visuals, short duration[11]
5-MeO-DiPT Moderate-High[13][14]Agonist[13]High (often higher than 5-HT2AR)[13]Auditory distortion, stimulant, entactogenic, tactile enhancement[13]

Experimental Protocols for Tryptamine SAR Elucidation

To generate the data required for a thorough SAR analysis, several standard, self-validating experimental workflows are employed. The causality behind these choices rests on isolating and quantifying distinct pharmacological properties: receptor affinity, functional activation, and in vivo behavioral responses.

Diagram: SAR Comparison Logic

SAR_Comparison 5-MeO-DPT 5-MeO-DPT DPT DPT 5-MeO-DPT->DPT Remove 5-MeO Group (Decreases Potency) 5-MeO-DMT 5-MeO-DMT 5-MeO-DPT->5-MeO-DMT Shorten N-Alkyl Chains (Alters Subjective Profile) 5-MeO-DiPT 5-MeO-DiPT 5-MeO-DPT->5-MeO-DiPT Branch N-Alkyl Chains (Adds Auditory/Stimulant Effects)

Caption: Logical relationships in the comparative SAR of 5-MeO-DPT.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines a compound's affinity for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand known to bind to that receptor.

Objective: To quantify the binding affinity (Ki value) of a test tryptamine at a specific serotonin receptor subtype (e.g., 5-HT2AR).

Methodology:

  • Receptor Preparation:

    • Culture a stable cell line (e.g., HEK293) expressing the human 5-HT2A receptor.

    • Harvest the cells and prepare a membrane fraction through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay. This ensures consistency across experiments.

  • Competition Binding Assay:

    • Set up a 96-well microplate. Each well will contain:

      • A fixed concentration of receptor membranes (e.g., 10-20 µg protein).

      • A fixed concentration of a selective 5-HT2AR radioligand (e.g., [3H]ketanserin) near its KD value.

      • A range of concentrations of the unlabeled test tryptamine (e.g., 5-MeO-DPT) spanning several orders of magnitude.

    • Include control wells:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent non-radioactive competitor (e.g., unlabeled ketanserin) to saturate all specific binding sites.

  • Incubation & Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the receptor membranes.[18]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[17]

  • Quantification & Analysis:

    • Place the filter discs into scintillation vials with scintillation cocktail, or count the entire filter plate using a microplate scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis (Cheng-Prusoff equation) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the KD of the radioligand.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]Radioligand Radioligand->Incubate TestCompound Test Tryptamine (Varying Conc.) TestCompound->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Ki (Cheng-Prusoff) Count->Calculate

Caption: Workflow for determining receptor affinity via radioligand binding.

Protocol 2: Calcium Mobilization Assay for Functional Potency (EC50)

This protocol measures a direct downstream consequence of 5-HT2AR activation, which is coupled to the Gq protein, leading to an increase in intracellular calcium ([Ca2+]i).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test tryptamine as a 5-HT2AR agonist.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free Ca2+.

    • Incubate the cells with the dye solution in the dark at 37°C for approximately 30-60 minutes.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for each well.

    • Inject a range of concentrations of the test tryptamine into the wells.

    • Continue to record the fluorescence signal immediately after compound addition to capture the transient increase in [Ca2+]i.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response minus the baseline reading.

    • Include a positive control (e.g., serotonin) to determine the maximum possible response (Emax) of the system.

    • Plot the response as a percentage of the maximum response versus the logarithm of the test compound concentration.

    • Use non-linear regression (four-parameter logistic equation) to fit the data and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax relative to the positive control.

Diagram: 5-HT2AR Gq Signaling Pathway

Gq_Pathway Tryptamine Tryptamine Agonist Receptor 5-HT2A Receptor Tryptamine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca2+ Release ER->Ca_Release Induces

Caption: Simplified Gq signaling cascade following 5-HT2A receptor activation.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is a widely used behavioral proxy for 5-HT2AR activation and is considered predictive of hallucinogenic potential in humans.[19]

Objective: To assess the in vivo 5-HT2AR-mediated activity of a test tryptamine.

Methodology:

  • Animal Acclimation:

    • Use male C57BL/6J mice. Acclimate the animals to the testing environment for at least 60 minutes before the experiment to reduce novelty-induced stress.

  • Drug Administration:

    • Administer the test tryptamine (e.g., 5-MeO-DPT) via intraperitoneal (i.p.) injection at various doses.

    • Include a vehicle control group (e.g., saline) and a positive control group (e.g., psilocybin or DOI).[20]

    • To confirm the response is 5-HT2AR-mediated, a separate cohort can be pre-treated with a selective 5-HT2AR antagonist (e.g., ketanserin) before administering the test compound.

  • Behavioral Observation:

    • Immediately after injection, place each mouse into an individual observation chamber (e.g., a clear plexiglass cylinder).

    • Record the number of head twitches—a rapid, rotational flick of the head—over a set period (e.g., 30-60 minutes).[21] Observation can be done by a trained observer blind to the treatment conditions or using an automated video tracking system.

  • Data Analysis:

    • Sum the total number of head twitches for each animal within the observation period.

    • Compare the mean number of head twitches between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A dose-dependent increase in HTR, which is blocked by a 5-HT2AR antagonist, provides strong evidence for in vivo 5-HT2AR agonism.[13]

Conclusion

The structure-activity relationship of 5-MeO-DPT and its analogs demonstrates a fundamental principle of pharmacology: minor structural modifications can elicit major changes in biological activity. The addition of a 5-methoxy group enhances potency, while the length and branching of the N-alkyl substituents fine-tune receptor interactions, leading to distinct pharmacological profiles and dramatically different subjective effects. 5-MeO-DPT, with its n-propyl chains, occupies a unique space between the potent ego-dissolving effects of 5-MeO-DMT and the peculiar sensory-stimulant profile of 5-MeO-DiPT. A systematic, multi-faceted experimental approach, combining in vitro binding and functional assays with in vivo behavioral models, is essential for deconvoluting these intricate relationships and guiding the rational design of future neuropharmacological agents.

References

  • 5-MeO-DiPT - Wikipedia . Wikipedia. [Link]

  • 5-MeO-DPT - Wikipedia . Wikipedia. [Link]

  • Bayin, N. et al. (2022). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study . PubMed Central. [Link]

  • De Gregorio, D. et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . PubMed Central. [Link]

  • Kaizaki, A. et al. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats . PubMed Central. [Link]

  • Páleníček, T. et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties . ResearchGate. [Link]

  • Che, T. et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays . PubMed Central. [Link]

  • Glatfelter, G. C. et al. (2022). Behavioral effects of three synthetic tryptamine derivatives in rodents . PubMed. [Link]

  • Fantegrossi, W. E. et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents . PubMed. [Link]

  • Receptor binding profiles for 5-MeO-DMT . ResearchGate. [Link]

  • Páleníček, T. et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties . PubMed. [Link]

  • Auwärter, V. et al. (2016). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples . PubMed. [Link]

  • Cortés, R. et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography . PubMed. [Link]

  • Dinis-Oliveira, R. J. (2017). The hallucinogenic world of tryptamines: an updated review . PubMed. [Link]

  • Blough, B. E. et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes . ResearchGate. [Link]

  • Unett, D. J. et al. (2006). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology . ResearchGate. [Link]

  • Auwärter, V. et al. (2016). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples . ResearchGate. [Link]

  • Eglen, R. M. (2009). G Protein-Coupled Receptor Screening Assays: Methods and Protocols . ResearchGate. [Link]

  • Páleníček, T. et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties . PubMed Central. [Link]

  • Schihada, H. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors . MDPI. [Link]

  • Shao, S. et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice . bioRxiv. [Link]

  • van de Kar, L. D. et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates . PubMed. [Link]

  • Fantegrossi, W. E. et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): Possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents . ResearchGate. [Link]

  • De Gregorio, D. et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . PubMed. [Link]

  • Costanzi, S. (2021). Computational and experimental approaches to probe GPCR activation and signaling . Frontiers in Pharmacology. [Link]

  • Receptor Binding Assays - Multiwell Plates . MilliporeSigma. [Link]

  • Psychedelic drug - Wikipedia . Wikipedia. [Link]

  • Lane, J. R. et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology . PubMed Central. [Link]

  • Sim, M. S. et al. (2024). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics . ACS Publications. [Link]

  • NPS Discovery — New Drug Monograph 2025 N,N-Dipropyltryptamine . The Center for Forensic Science Research & Education. [Link]

  • Cameron, L. P. et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines . Gray Lab. [Link]

  • Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine . PubMed Central. [Link]

  • Páleníček, T. et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties . OUCI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]

  • Shao, S. et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice . Nature. [Link]

  • Helton, M. (2024). Introduction to Psychedelic Tryptamines . Spirit Pharmacist. [Link]

  • Head-twitch response - Wikipedia . Wikipedia. [Link]

  • Tryptamine Therapeutics Deliver Encouraging Results Evaluating Psilocybin For Fibromyalgia . Tryptamine Therapeutics. [Link]

Sources

A Comparative Analysis of Head-Twitch Response Induced by 5-MeO-DPT and LSD

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the head-twitch response (HTR) induced by 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT) and lysergic acid diethylamide (LSD). The head-twitch response in rodents is a crucial behavioral assay used as a proxy for the hallucinogenic potential of serotonergic compounds in humans, primarily mediated by the activation of the serotonin 2A receptor (5-HT2A). Understanding the nuances of HTR induction by different compounds is vital for the development of novel therapeutics targeting the serotonergic system.

The Head-Twitch Response: A Window into 5-HT2A Receptor Activation

The head-twitch response is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] This behavioral marker is a reliable indicator of 5-HT2A receptor agonism and is widely employed in preclinical research to assess the potential psychoactive effects of novel compounds.[3] The frequency of head twitches generally correlates with the hallucinogenic potency of a substance in humans.[4][5]

While a valuable tool, it is important to note that the HTR is not exclusively induced by 5-HT2A agonists. Other mechanisms, such as activation of NMDA or muscarinic acetylcholine receptors, can also elicit this behavior.[1] Therefore, a comprehensive pharmacological profile is necessary for a complete understanding of a compound's effects.

Experimental Protocol for Quantifying Head-Twitch Response

A standardized protocol is essential for obtaining reliable and reproducible HTR data. The following is a generalized, step-by-step methodology for a typical HTR experiment in mice.

Experimental Workflow

HTR_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Acclimation (e.g., 7 days) habituation Habituation to Test Chambers (e.g., 30-60 min) acclimation->habituation Allows adaptation to environment drug_admin Drug Administration (i.p. or s.c.) habituation->drug_admin Reduces novelty-induced stress observation Observation Period (e.g., 30-60 min) drug_admin->observation Onset of drug action recording Video Recording or Automated Detection observation->recording scoring Manual or Automated HTR Scoring recording->scoring Quantification of HTR analysis Data Analysis (Dose-Response Curves) scoring->analysis Statistical evaluation

Caption: A typical experimental workflow for a head-twitch response study.

Step-by-Step Methodology:

  • Animal Acclimation: Male C57BL/6J mice are typically used and are allowed to acclimate to the housing facility for at least one week before the experiment.

  • Habituation: On the day of the experiment, animals are transported to the testing room and allowed to habituate to the observation chambers (e.g., clear polycarbonate cages) for a period of 30 to 60 minutes. This minimizes stress and novelty-induced behaviors.

  • Drug Preparation: 5-MeO-DPT and LSD are dissolved in a suitable vehicle, such as saline (0.9% NaCl).

  • Drug Administration: Animals are administered the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period: Immediately following injection, the animals are returned to their observation chambers. The observation period typically lasts for 30 to 60 minutes.

  • HTR Quantification: Head twitches are quantified by trained observers in real-time or from video recordings. Automated systems using deep learning or magnetometer-based detection can also be employed for high-throughput screening.[3] A head twitch is defined as a rapid, convulsive, side-to-side movement of the head that is not part of normal grooming or exploratory behavior.

  • Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Dose-response curves are then generated to determine the potency (ED50) and efficacy (Emax) of each compound.

Comparative Analysis: 5-MeO-DPT vs. LSD

While direct comparative studies between 5-MeO-DPT and LSD are limited, we can infer the HTR-inducing properties of 5-MeO-DPT from data on its close structural analog, 5-MeO-DIPT, and compare this to the well-characterized effects of LSD.

Parameter5-MeO-DPT (inferred from 5-MeO-DIPT)LSD
Receptor Binding Profile Potent 5-HT2A and 5-HT1A agonist[6]Potent agonist at multiple serotonin receptors (including 5-HT2A, 5-HT1A, 5-HT2C), as well as dopamine and adrenergic receptors
HTR Induction Induces head-twitches in rats[7][8]Consistently induces head-twitches in rodents[1][2]
Dose-Response Dose-dependent increase in HTR at 5-10 mg/kg in rats[7][8]Dose-dependent increase in HTR with an ED50 of approximately 52.9 µg/kg in mice[2][4]
Efficacy (Maximal HTRs) Strong response, comparable to the reference agonist (±)DOI[7]A maximally effective dose of 200 µg/kg induces approximately 84 head twitches in a 30-minute session in mice[2]
Tolerance to HTR Tolerance is not observed with DPT or DiPT, suggesting it may not develop with 5-MeO-DPT[1]Rapid tolerance develops to the HTR-inducing effects[1]

Mechanistic Insights: The 5-HT2A Receptor Signaling Pathway

The induction of the head-twitch response is primarily mediated by the activation of the Gq/11-coupled 5-HT2A receptor. The binding of an agonist, such as 5-MeO-DPT or LSD, initiates a downstream signaling cascade.

5-HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-MeO-DPT or LSD Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Cellular_Response Neuronal Excitation & Head-Twitch Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: The 5-HT2A receptor signaling cascade leading to the head-twitch response.

Discussion and Interpretation

The available data indicates that both 5-MeO-DPT and LSD are potent inducers of the head-twitch response, a key behavioral indicator of their 5-HT2A receptor agonist activity.

Potency and Efficacy: LSD demonstrates high potency, with an ED50 in the microgram per kilogram range in mice.[2][4] While a precise ED50 for 5-MeO-DPT is not available, data from its analog 5-MeO-DIPT suggests it is effective in the milligram per kilogram range in rats, indicating a lower potency compared to LSD.[7][8] However, the maximal HTR response induced by 5-MeO-DIPT is reported to be comparable to other potent 5-HT2A agonists, suggesting high efficacy.[7]

Pharmacological Profile: The broader receptor binding profile of LSD may contribute to its complex in vivo effects beyond the head-twitch response. In contrast, while 5-MeO-DPT also has high affinity for the 5-HT1A receptor, its overall receptor interaction profile is more constrained than that of LSD.[6] The co-activation of 5-HT1A receptors can sometimes modulate the HTR induced by 5-HT2A activation.

Tolerance: A significant difference between the two compounds may lie in the development of tolerance. Rapid tolerance is a hallmark of LSD's effects on HTR, whereas this is not observed with some other tryptamines like DPT and DiPT.[1] This suggests that 5-MeO-DPT may also not induce tolerance to its HTR effects, a factor with important implications for its potential therapeutic use.

Conclusion

Both 5-MeO-DPT and LSD are effective inducers of the head-twitch response, confirming their activity as 5-HT2A receptor agonists. LSD is demonstrably more potent, while 5-MeO-DPT, based on data from its analog, likely has a lower potency but comparable efficacy. The differing pharmacological profiles and potential for tolerance development highlight the unique characteristics of each compound. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their HTR-inducing properties and to better understand their therapeutic potential.

References

  • Head-twitch response. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Noworyta, K., Kuśmierczyk, J., Gołembiowska, K., & Kamińska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research, 30(3), 435–448. [Link]

  • Cameron, L. P., & Olson, D. E. (2018). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 19(11), 3447. [Link]

  • Noworyta, K., Kuśmierczyk, J., Gołembiowska, K., & Kamińska, K. (2016). Figure 1: Head-twitch response induced by a 5-MeO-DIPT (5–10 mg/kg) and (±)DOI... In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Glatfelter, G. C., et al. (2022). Dose-response curves for induction of the HTR by DOI (n = 5–7), LSD... In ResearchGate. Retrieved January 27, 2026, from [Link]

  • 5-MeO-DPT. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Halberstadt, A. L. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Frontiers in Pharmacology, 13, 1064402. [Link]

  • Kuypers, K. P. C., et al. (2019). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 152(1), 71-88. [Link]

  • Kuypers, K. P. C., et al. (2019). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Maastricht University. [Link]

  • Kim, J. H., et al. (2021). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 29(4), 438–445. [Link]

  • Wallach, J., et al. (2023). Head Twitch Response a–j Number of head-twitch events during a 10-min... In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cameron, L. P., et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. Gray Lab. [Link]

  • Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 13(15), 2297–2307. [Link]

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in. LJMU Research Online. [Link]

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology, 167, 107933. [Link]

  • Glatfelter, G. C., et al. (2022). Potency (ED 50 ) and maximum observed efficacy (E max ) of DOI, LSD,... In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Wallach, J., et al. (2023). Interaction mechanism of 5-MeO-tryptamines at 5-HT receptors a Ligand... In ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methoxy-N,N-dipropyltryptamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N,N-dipropyltryptamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.